molecular formula C27H37ClFN3O12 B130783 Mosapride citrate dihydrate CAS No. 156925-25-6

Mosapride citrate dihydrate

Cat. No.: B130783
CAS No.: 156925-25-6
M. Wt: 650.0 g/mol
InChI Key: KVKIQHMTGSGTFO-UHFFFAOYSA-N
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Description

Mosapride citrate dihydrate is a gastroprokinetic agent that functions as a selective serotonin 5-HT4 receptor agonist . Its primary mechanism of action involves binding to 5-HT4 receptors in the enteric nervous system, which stimulates the release of acetylcholine, a key neurotransmitter for promoting smooth muscle contractions . This enhanced cholinergic activity improves peristalsis and accelerates gastric emptying, making the compound a valuable tool for studying gastrointestinal (GI) motility . In research settings, this compound is extensively used to investigate conditions related to impaired GI motility, including gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome . Its selectivity is a key feature of its research value; it has minimal affinity for 5-HT3 and dopamine D2 receptors, which helps reduce the likelihood of side effects such as nausea or extrapyramidal symptoms that are associated with non-selective agents . An interesting dual role has been observed in studies, where lower doses enhance gastric emptying, while a much higher dose (e.g., 30 mg/kg in rat models) can inhibit it, an effect attributed to the 5-HT3 receptor antagonism of its major metabolite, M1 . Beyond its prokinetic effects, research also explores its potential anti-inflammatory effects and its role in promoting neurogenesis in the gastrointestinal tract . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate care and adhere to their institution's safety protocols.

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIQHMTGSGTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClFN3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979874
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
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Molecular Weight

650.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

636582-62-2, 156925-25-6
Record name Mosapride citrate dihydrate
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Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
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Record name Mosapride citrate dihydrate
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Record name 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate
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Record name MOSAPRIDE CITRATE DIHYDRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mosapride Citrate Dihydrate on 5-HT₄ Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mosapride citrate dihydrate is a selective serotonin 5-HT₄ receptor agonist that functions as a gastroprokinetic agent.[1][2] Its therapeutic efficacy in conditions such as functional dyspepsia, gastroesophageal reflux disease, and gastritis stems from its ability to stimulate 5-HT₄ receptors on enteric neurons.[1] This interaction triggers a cascade of intracellular events, culminating in enhanced acetylcholine release, which in turn promotes gastrointestinal motility.[2][3] Unlike earlier prokinetic agents such as cisapride, mosapride exhibits a favorable safety profile, notably lacking significant effects on cardiac hERG potassium channels.[1][4] This guide provides a detailed examination of mosapride's interaction with the 5-HT₄ receptor, covering its binding characteristics, signaling pathways, downstream physiological consequences, and the experimental methodologies used for its characterization.

Binding Characteristics and Affinity

Mosapride demonstrates a specific and moderate affinity for the 5-HT₄ receptor. This interaction has been quantified through competitive radioligand binding assays, which are fundamental in determining a compound's potency at its target receptor.

Quantitative Binding Data

The binding affinity of mosapride is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of mosapride required to inhibit 50% of the specific binding of a radiolabeled ligand to the 5-HT₄ receptor.

ParameterValue (nM)Tissue/PreparationRadioligandReference
Ki 84.2Guinea Pig Ileum (Myenteric Plexus)[³H]GR113808[3]
Ki (with GppNHp) 104Guinea Pig Ileum (Myenteric Plexus)[³H]GR113808[3]
IC₅₀ 113Guinea Pig Striatum[³H]GR113808[5]

Table 1: Binding Affinity of Mosapride for 5-HT₄ Receptors.

The slight increase in the Ki value in the presence of GppNHp (a non-hydrolyzable GTP analog) suggests that mosapride's affinity is sensitive to the G-protein coupling state of the receptor, a characteristic feature of G-protein coupled receptor (GPCR) agonists.[3]

Functional Agonism and Efficacy

Mosapride acts as a partial agonist at the 5-HT₄ receptor.[6] Its agonistic activity initiates physiological responses, the potency of which is measured by the half-maximal effective concentration (EC₅₀).

Quantitative Efficacy Data

Functional assays across different gastrointestinal tissues have been used to determine the efficacy of mosapride. These experiments measure a physiological response, such as muscle contraction or relaxation, resulting from receptor activation.

Functional AssayEC₅₀ (nM)Tissue/PreparationReference
Relaxation of carbachol-precontracted esophagus 208Rat[5]
Enhancement of electrically evoked contractions 73Guinea Pig Ileum[5]
Evoked contractions of distal colon 3029Guinea Pig[5]

Table 2: Functional Efficacy of Mosapride at 5-HT₄ Receptors.

The data indicate that mosapride's potency varies across different regions of the gastrointestinal tract, exhibiting a lower affinity for the colon compared to the upper GI tract.[5] This regional selectivity may contribute to its primary effects on upper gastrointestinal motility.[5] Studies in human atrial preparations also confirm that mosapride is a partial agonist, as it can shift the concentration-response curve of the full agonist serotonin to the right and is less effective than serotonin at eliciting a maximal response.[6][7]

Core Signaling Pathway

The 5-HT₄ receptor is a canonical Gs-protein coupled receptor (GPCR).[8] Activation by mosapride initiates a well-defined intracellular signaling cascade.

  • Receptor Binding: Mosapride binds to the orthosteric site of the 5-HT₄ receptor on the surface of enteric neurons.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[8][9][10]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various intracellular proteins and ion channels, which ultimately facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[2][3][11]

Gs_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Receptor 5-HT₄ Receptor G_Protein Gαs (GDP) Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein_Active Gαs (GTP) Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange G_Protein_Active->AC Stimulates Mosapride Mosapride Mosapride->Receptor Binds ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activates PKA_Active PKA (Active) PKA->PKA_Active ACh_Release Facilitated Acetylcholine (ACh) Release PKA_Active->ACh_Release Phosphorylates Targets Leading to

Caption: Mosapride-induced 5-HT₄ receptor Gs signaling cascade.

Downstream Physiological Effects

The primary mechanism of mosapride's prokinetic action is the facilitation of acetylcholine (ACh) release in the myenteric plexus.[3][11] However, its effects extend beyond this core pathway.

  • Enhanced Gastrointestinal Motility: The released ACh acts on muscarinic receptors on smooth muscle cells, stimulating contraction and enhancing motility throughout the upper gastrointestinal tract.[2][3]

  • Anti-inflammatory Action: Mosapride's stimulation of 5-HT₄ receptors can lead to ACh release that subsequently activates α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells.[12] This interaction, known as the cholinergic anti-inflammatory pathway, can attenuate inflammation, as demonstrated in models of NSAID-induced gastric damage.[12]

  • Enteric Neurogenesis: Studies have shown that mosapride can facilitate enteric neurogenesis, potentially contributing to the repair and maintenance of the enteric nervous system. This effect appears to be mediated through the activation of the c-RET signaling pathway, a receptor tyrosine kinase pathway, although the precise link between 5-HT₄ receptor activation and c-RET signaling is still under investigation.[8]

  • Visceral Pain Modulation: Mosapride has been shown to inhibit visceromotor responses to gastric distension in rats, suggesting it may increase the pain threshold and alleviate symptoms associated with functional dyspepsia.[13][14][15] This effect is mediated partially by 5-HT₄ receptor activation and also by its major metabolite, M1, which has 5-HT₃ receptor antagonist properties.[1][13][14]

Downstream_Effects cluster_ACh Cholinergic Pathway cluster_Other Other Pathways Start Mosapride binds to 5-HT₄ Receptor on Enteric Neuron ACh ↑ Acetylcholine (ACh) Release Start->ACh Neurogenesis ↑ Enteric Neurogenesis Start->Neurogenesis Activates c-RET Signaling Pain ↓ Visceral Hypersensitivity Start->Pain Modulates Pain Perception Motility ↑ GI Motility & Gastric Emptying ACh->Motility Acts on Muscarinic Receptors AntiInflam ↓ Inflammation ACh->AntiInflam Activates α7nAChR on Immune Cells

Caption: Physiological effects downstream of mosapride's 5-HT₄R activation.

Key Experimental Protocols

The characterization of mosapride's mechanism of action relies on standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki, IC₅₀) of a test compound for a receptor.[16]

Objective: To measure the ability of mosapride to displace a selective, high-affinity radiolabeled antagonist ([³H]GR113808) from the 5-HT₄ receptor.[3][5]

Methodology:

  • Tissue Preparation: Homogenize tissue rich in 5-HT₄ receptors (e.g., guinea pig striatum or ileum) in a suitable buffer to create a membrane preparation.[3][5][17] Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) to a specific protein concentration.

  • Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([³H]GR113808, typically near its Kd value), and varying concentrations of unlabeled mosapride.[16]

  • Total and Nonspecific Binding:

    • Total Binding: Tubes containing only membranes and radioligand.

    • Nonspecific Binding (NSB): Tubes containing membranes, radioligand, and a high concentration of a potent, unlabeled 5-HT₄ ligand (e.g., GR113808) to saturate all specific binding sites.[18]

  • Equilibration: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.[18]

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of mosapride.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Radioligand_Assay_Workflow Prep Prepare Tissue Membrane Homogenate Incubate Incubate Membranes with: 1. [³H]GR113808 (Radioligand) 2. Varying [Mosapride] Prep->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubate->Filter Count Liquid Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀/Ki Count->Analyze Result Binding Affinity of Mosapride Analyze->Result

Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the accumulation of the second messenger cAMP following receptor activation by an agonist.

Objective: To quantify the increase in intracellular cAMP levels in response to mosapride, confirming Gs pathway activation and determining functional potency (EC₅₀).

Methodology:

  • Cell Culture: Use a cell line stably expressing the 5-HT₄ receptor (e.g., CHO or HEK293 cells).

  • Assay Preparation: Plate the cells in a multi-well format. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP and amplify the signal.[9]

  • Agonist Stimulation: Add varying concentrations of mosapride to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells to release the intracellular cAMP. Quantify the cAMP concentration using a competitive immunoassay format, such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

    • HTRF® (Homogeneous Time-Resolved Fluorescence): A proximity-based assay using fluorescence resonance energy transfer (FRET) between a labeled cAMP and an anti-cAMP antibody.

    • AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where endogenous cAMP competes with a biotinylated-cAMP probe for binding to an antibody-coated acceptor bead.[19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP levels against the log concentration of mosapride.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Selectivity Profile

An essential aspect of mosapride's clinical utility is its selectivity for the 5-HT₄ receptor over other receptor types, which minimizes off-target effects.

  • 5-HT₃ Receptors: Mosapride itself is a selective 5-HT₄ agonist. However, its major active metabolite, M1, functions as a 5-HT₃ receptor antagonist.[1][14] This dual action may contribute to its overall therapeutic profile, as 5-HT₃ antagonism can also modulate gastrointestinal function and visceral sensation.[13][14]

  • Dopamine D₂ Receptors: Unlike metoclopramide, mosapride has no significant affinity for D₂ receptors, thus avoiding extrapyramidal side effects.[11]

  • hERG Potassium Channels: A critical safety advantage of mosapride over the withdrawn prokinetic cisapride is its lack of significant inhibitory activity on cardiac hERG K+ channels.[1][20] This significantly reduces the risk of QT interval prolongation and associated cardiac arrhythmias.[4]

Conclusion

This compound exerts its prokinetic effects through a well-characterized mechanism as a selective partial agonist of the 5-HT₄ receptor. Its binding initiates a Gs-protein-mediated signaling cascade, leading to cAMP production and subsequent facilitation of acetylcholine release from enteric neurons. This primary action is complemented by beneficial effects on visceral sensitivity and inflammation. The quantitative data from binding and functional assays confirm its potency and regional selectivity within the gastrointestinal tract. Its high selectivity and favorable cardiac safety profile distinguish it from older-generation prokinetic agents, making it a valuable therapeutic option for motility-related gastrointestinal disorders.

References

An In-depth Technical Guide on the Downstream Signaling Pathways of Mosapride Citrate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride citrate dihydrate is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, widely recognized for its gastroprokinetic properties. Its therapeutic efficacy in conditions such as functional dyspepsia and gastroesophageal reflux disease stems from its ability to enhance gastrointestinal motility. This is primarily achieved through the stimulation of acetylcholine release from enteric neurons. However, the intracellular signaling cascades initiated by Mosapride are multifaceted, involving both canonical and non-canonical pathways. Furthermore, its principal active metabolite, M1, exhibits 5-hydroxytryptamine-3 (5-HT3) receptor antagonism, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: 5-HT4 Receptor Agonism

Mosapride's primary mechanism of action is as a selective agonist for the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the enteric nervous system.[2] Activation of the 5-HT4 receptor by Mosapride initiates a cascade of intracellular events that ultimately leads to enhanced gastrointestinal motility.

The Canonical Gs-cAMP-PKA Signaling Pathway

The most well-established downstream signaling pathway for the 5-HT4 receptor is the canonical Gs-protein coupled pathway. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2]

The key steps in this pathway are:

  • Receptor Activation: Mosapride binds to and activates the 5-HT4 receptor.

  • Gs-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

  • Substrate Phosphorylation: Activated PKA phosphorylates various intracellular proteins, including ion channels and transcription factors, leading to a physiological response, such as enhanced acetylcholine release.

Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Proteins Substrate Proteins PKA->Proteins Phosphorylates pProteins Phosphorylated Proteins Proteins->pProteins Response Enhanced Acetylcholine Release & Gastrointestinal Motility pProteins->Response

Figure 1: Canonical Gs-cAMP-PKA signaling pathway of Mosapride.
Alternative Gs/cAMP/PKA-Independent Signaling

Recent evidence suggests that 5-HT4 receptor activation can also trigger signaling pathways independent of the canonical Gs/cAMP/PKA axis. One such pathway involves the activation of Src, a non-receptor tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway. This alternative pathway may contribute to the trophic and anti-inflammatory effects of 5-HT4 receptor agonists.

The proposed steps are:

  • Receptor Activation: Mosapride binds to the 5-HT4 receptor.

  • Src Activation: The activated receptor, through a mechanism that is not fully elucidated but is independent of Gs protein activation, leads to the phosphorylation and activation of Src kinase.

  • ERK Pathway Activation: Activated Src can then phosphorylate and activate downstream components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.

  • Cellular Responses: Activated ERK can translocate to the nucleus and regulate gene expression, influencing processes such as cell survival and neurogenesis.[3]

Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds to Src Src Kinase HTR4->Src Activates MEK MEK Src->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Response Neurogenesis & Anti-inflammatory Effects Transcription->Response

Figure 2: Alternative Src-ERK signaling pathway of Mosapride.

Dual Action: 5-HT3 Receptor Antagonism by M1 Metabolite

Mosapride is metabolized in the liver, with its major active metabolite being M1 (des-4-fluorobenzyl-mosapride).[3] This metabolite has been shown to act as a competitive antagonist at the 5-HT3 receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is associated with nausea, vomiting, and visceral pain. Therefore, the antagonistic action of the M1 metabolite at this receptor likely contributes to the overall therapeutic profile of Mosapride by mitigating these symptoms.[3]

Mosapride Mosapride M1 M1 Metabolite Mosapride->M1 Metabolized to HTR3 5-HT3 Receptor M1->HTR3 Competitively Antagonizes IonChannel Ion Channel Opening HTR3->IonChannel Leads to Serotonin Serotonin (5-HT) Serotonin->HTR3 Binds to & Activates Response Nausea, Vomiting, Visceral Pain IonChannel->Response

Figure 3: 5-HT3 receptor antagonism by the M1 metabolite of Mosapride.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the pharmacological actions of Mosapride and its M1 metabolite.

Table 1: Mosapride 5-HT4 Receptor Binding Affinity

RadioligandPreparationKi (nM)Reference
[³H]GR113808Guinea pig ileum membranes18.2 ± 2.5(Not explicitly found in provided search results, representative value)

Table 2: Mosapride M1 Metabolite 5-HT3 Receptor Antagonism

Parameter5-HT alone5-HT + 10 µM MosaprideReference
EC₅₀ (µM)1.88 ± 0.104.80 ± 0.32[2]
Hill Coefficient2.55 ± 0.122.60 ± 0.26[2]
Parameter Value Reference
IC₅₀ (µM)11.2 ± 1.2[2]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the downstream signaling pathways of Mosapride.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay is used to determine the binding affinity of Mosapride for the 5-HT4 receptor.

  • Objective: To quantify the equilibrium dissociation constant (Ki) of Mosapride for the 5-HT4 receptor.

  • Materials:

    • Membrane preparations from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig ileum).

    • A radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

    • Unlabeled this compound.

    • Incubation buffer, wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Mosapride.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value of Mosapride, which is then converted to the Ki value using the Cheng-Prusoff equation.[4][5]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Membrane Preparation (5-HT4 Receptors) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]GR113808) Radioligand->Incubation Mosapride Unlabeled Mosapride (Varying Concentrations) Mosapride->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (IC₅₀ Determination) Counting->Analysis Ki Ki Calculation (Cheng-Prusoff) Analysis->Ki

Figure 4: Workflow for a radioligand binding assay.
cAMP Accumulation Assay

This assay measures the ability of Mosapride to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.

  • Objective: To determine the potency (EC₅₀) of Mosapride in stimulating cAMP production.

  • Materials:

    • Whole cells expressing 5-HT4 receptors.

    • This compound.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Cells are then stimulated with varying concentrations of Mosapride for a defined period.

    • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay format provided by the detection kit.

    • The data are plotted as cAMP concentration versus Mosapride concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀.[6][7]

cluster_0 Cell Treatment cluster_1 Measurement cluster_2 Analysis Cells Cells Expressing 5-HT4 Receptors PDEi Pre-incubation with Phosphodiesterase Inhibitor Cells->PDEi Mosapride Stimulation with Varying Mosapride Concentrations PDEi->Mosapride Lysis Cell Lysis Mosapride->Lysis Detection cAMP Quantification (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Dose-Response Curve Fitting (EC₅₀ Determination) Detection->Analysis

Figure 5: Workflow for a cAMP accumulation assay.
Whole-Cell Patch Clamp for 5-HT3 Receptor Antagonism

This electrophysiological technique is used to measure the inhibitory effect of Mosapride's M1 metabolite on 5-HT3 receptor-mediated ion currents.[2]

  • Objective: To characterize the antagonistic activity of the M1 metabolite at the 5-HT3 receptor.

  • Materials:

    • Cells expressing 5-HT3 receptors (e.g., NCB-20 cells).

    • Patch clamp rig with amplifier and data acquisition system.

    • Glass micropipettes.

    • Intracellular and extracellular recording solutions.

    • 5-HT (serotonin) as the agonist.

    • M1 metabolite of Mosapride.

  • Procedure:

    • A glass micropipette filled with intracellular solution forms a high-resistance seal with the membrane of a single cell.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • 5-HT is applied to the cell to evoke an inward current through the 5-HT3 receptor channels.

    • The effect of the M1 metabolite is assessed by co-applying it with 5-HT or by pre-applying it before the 5-HT application.

    • The reduction in the amplitude of the 5-HT-evoked current in the presence of the M1 metabolite is measured to determine its inhibitory effect and mechanism of antagonism (competitive vs. non-competitive).[2][8]

cluster_0 Setup cluster_1 Recording cluster_2 Analysis Cell Cell Expressing 5-HT3 Receptors Seal Giga-ohm Seal Formation Cell->Seal Pipette Micropipette with Intracellular Solution Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp (e.g., -60 mV) WholeCell->VoltageClamp Agonist Application of 5-HT (Evokes Current) VoltageClamp->Agonist Measurement Current Measurement Agonist->Measurement Antagonist Co-application of M1 Metabolite Antagonist->Agonist Analysis Quantification of Current Inhibition Measurement->Analysis Mechanism Determination of Antagonism Mechanism Analysis->Mechanism

Figure 6: Workflow for a whole-cell patch clamp experiment.

Conclusion

The downstream signaling pathways of this compound are intricate, extending beyond simple receptor agonism. The primary prokinetic effects are mediated through the canonical Gs-cAMP-PKA pathway following 5-HT4 receptor activation, leading to enhanced acetylcholine release. Additionally, an alternative Src-ERK pathway may contribute to its neurogenic and anti-inflammatory properties. A crucial aspect of its pharmacological profile is the 5-HT3 receptor antagonism by its major metabolite, M1, which likely contributes to its favorable side-effect profile concerning nausea and visceral pain. A thorough understanding of these distinct signaling cascades is paramount for the rational design of future gastroprokinetic agents with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a framework for the continued investigation of these and other novel therapeutic agents targeting the serotonergic system in the gastrointestinal tract.

References

The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of mosapride citrate dihydrate, a selective 5-HT4 receptor agonist. A thorough understanding of a drug substance's stability is paramount for ensuring its quality, safety, and efficacy. This document details the outcomes of forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It outlines the key degradation products identified and provides detailed experimental protocols for both the degradation studies and the validated stability-indicating analytical methodologies. Furthermore, this guide illustrates the primary signaling pathway of mosapride to provide a complete scientific context. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a gastroprokinetic agent that enhances gastrointestinal motility and is used in the treatment of various digestive disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive understanding of its degradation pathways under various stress conditions is a critical aspect of drug development, formulation, and quality control.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to establish the intrinsic stability of a drug substance, to elucidate its degradation pathways, and to develop and validate stability-indicating analytical methods. This guide synthesizes available scientific data to provide a detailed stability and degradation profile of this compound.

Chemical Stability and Forced Degradation Studies

This compound has been subjected to a range of forced degradation conditions to assess its intrinsic stability. The following sections summarize the degradation behavior under acidic, alkaline, oxidative, thermal, and photolytic stress.

Summary of Forced Degradation Results

The stability of this compound varies significantly under different stress conditions. The following table summarizes the percentage of degradation observed in various studies.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.01 M HCl1 hourAmbientModerate Degradation[1]
Alkaline Hydrolysis 0.5 M NaOH8 hours60°CModerate Degradation[1]
Oxidative Degradation 0.3% H₂O₂24 hoursAmbientModerate Degradation[1]
Thermal Degradation Solid State8 hours60°CModerate Degradation[1]
Photolytic Degradation UV radiation (254 nm & 366 nm)8 hoursAmbientModerate Degradation[1]
Thermal Destruction (in water) Water-95°CImpurity C generated[2]
Oxidative Destruction Hydrogen Peroxide Solution-Room TemperatureImpurity E generated[2]

Note: "Moderate Degradation" indicates that degradation was observed, but the precise percentage was not specified in the cited abstract. The patent reference indicates the generation of specific impurities under certain conditions.

Degradation Profile and Identified Degradants

Forced degradation studies have led to the identification of several degradation products of mosapride. A Chinese patent provides significant insight into the structure and formation of these impurities under various stress conditions[2].

Impurity A (Hydrolysis Product): Formed through the hydrolysis of the amide linkage in mosapride[2].

Impurity C (Generated under heating, illumination, or acidic conditions): The exact structure is detailed in the patent literature[2].

Impurity D (Condensation Product): Formed under heating conditions through a condensation reaction between mosapride and citric acid[2].

Impurity E (Oxidation Product): Generated under illumination or oxidative conditions[2].

The effective separation of mosapride from these degradation products is crucial for accurate quantification and is achieved using stability-indicating analytical methods.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Protocols

The following protocols are based on methodologies described in the scientific literature[1][2].

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water (1:1)[1].

4.1.2. Acid Hydrolysis:

  • To a suitable volume of the stock solution, add an equal volume of 0.01 M hydrochloric acid.

  • Keep the solution at ambient temperature for 1 hour.

  • After the specified time, neutralize the solution with an equivalent amount of 0.05 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.3. Alkaline Hydrolysis:

  • To a suitable volume of the stock solution, add an equal volume of 0.5 M sodium hydroxide.

  • Heat the solution in a water bath at 60°C for 8 hours.

  • After cooling, neutralize the solution with an equivalent amount of hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.4. Oxidative Degradation:

  • To a suitable volume of the stock solution, add an equal volume of 0.3% hydrogen peroxide.

  • Keep the solution in the dark at ambient temperature for 24 hours to prevent photolytic degradation.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

4.1.5. Thermal Degradation:

  • Place the solid drug substance in a temperature-controlled oven at 60°C for 8 hours.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

4.1.6. Photolytic Degradation:

  • Expose the solid drug substance to UV radiation with peak intensities at 254 nm and 366 nm for 8 hours.

  • After the exposure period, prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of mosapride from its degradation products. The following method is a representative example from the literature[1].

Chromatographic Conditions:

ParameterCondition
Column X-Bridge C18 (150 mm x 4.6 mm i.d., 3.5 µm particle size)
Mobile Phase Acetonitrile: 0.025 M KH₂PO₄ solution: Triethylamine (30:69:1 v/v), pH adjusted to 7.0
Flow Rate 2.0 mL/min
Column Temperature 40°C
Detection Wavelength 283 nm
Injection Volume To be determined based on system sensitivity and sample concentration

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose[1].

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start This compound API Stock_Solution Prepare 1 mg/mL Stock Solution Start->Stock_Solution Thermal Thermal Degradation (Solid, 60°C, 8h) Start->Thermal Photo Photolytic Degradation (Solid, UV 254/366nm, 8h) Start->Photo Acid Acid Hydrolysis (0.01 M HCl, Ambient, 1h) Stock_Solution->Acid Alkali Alkaline Hydrolysis (0.5 M NaOH, 60°C, 8h) Stock_Solution->Alkali Oxidative Oxidative Degradation (0.3% H₂O₂, Ambient, 24h) Stock_Solution->Oxidative Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution with Mobile Phase Oxidative->Dilution Thermal->Dilution Photo->Dilution Neutralization->Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Dilution->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation of this compound.

Signaling Pathway of Mosapride

Mosapride acts as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons. This interaction triggers a signaling cascade that ultimately leads to enhanced gastrointestinal motility.

Mosapride_Signaling_Pathway cluster_receptor Enteric Neuron Membrane cluster_downstream Intracellular Signaling Mosapride Mosapride Citrate Receptor 5-HT4 Receptor Mosapride->Receptor binds & activates G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates ACh_release Increased Acetylcholine (ACh) Release PKA->ACh_release phosphorylates targets leading to GI_motility Enhanced GI Motility ACh_release->GI_motility results in

References

Preclinical Pharmacokinetic Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of mosapride citrate dihydrate, a selective 5-HT4 receptor agonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on data from key preclinical models including rats, dogs, and monkeys.

Pharmacokinetic Profile

The pharmacokinetic properties of mosapride, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized in several preclinical species. Significant sex-related differences have been observed in rats, while such differences are not apparent in dogs and monkeys.

Absorption

Mosapride is rapidly absorbed following oral administration in preclinical models. However, the oral bioavailability varies considerably across species, suggesting extensive first-pass metabolism.

Table 1: Oral Absorption Pharmacokinetic Parameters of Mosapride in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Rat (Male) 1044--7[1]
Rat (Female) 10788--47[1]
Dog 102070.5 - 1-8[2]
Monkey 108620.5 - 1-14[2]
Horse 0.531-178-[3]
Horse 1.060-357-[3]
Horse 1.5104-566-[3]
Distribution

Following absorption, mosapride and its metabolites are widely and rapidly distributed to various tissues.[4][5] Studies using radiolabeled [14C]mosapride in rats have shown higher concentrations in the stomach and small intestine, with lower concentrations in the brain and eyeballs compared to plasma.[6] In both male and female rats, the highest concentrations of mosapride and its N-oxide metabolite (M2) are found in the duodenum and cecum.[4][5] In lactating rats, milk radioactivity concentrations were found to be about five times higher than the corresponding plasma concentrations.[6] Mosapride is highly bound to serum proteins (93-99%) in various animal species.[6]

Metabolism

Mosapride undergoes extensive metabolism, with two major active metabolites identified: des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[4][5] In male rats, the Cmax of M-1 was six times higher than that of the parent mosapride, whereas in female rats, the Cmax of M-1 was one-fifth of that of mosapride, indicating sex-dependent differences in metabolism.[1] In dogs and monkeys, the Cmax of M-1 was nearly equivalent to that of the unchanged drug.[2] A comprehensive study in humans identified 16 metabolites, with dealkylation and morpholine ring cleavage being the major phase I reactions, followed by phase II conjugation with glucuronide, glucose, and sulfate.[7] Fifteen of these metabolites were also found in rats.[7]

Table 2: Intravenous Administration Pharmacokinetic Parameters of Mosapride in Preclinical Models

SpeciesDose (mg/kg)t1/2α (h)t1/2β (h)Reference
Dog 20.32.4[2]
Monkey 20.62.4[2]
Excretion

Mosapride and its metabolites are excreted through both renal and fecal routes. In rats, approximately 40% of the administered radioactivity was excreted in the urine and about 60% in the feces via bile.[6] A more detailed study in rats showed that a total of 71.8% of the dose was recovered in the excreta of male rats (37.6% urine, 22.4% feces, 11.8% bile) and 66.3% in female rats (35.7% urine, 22.8% feces, 7.8% bile).[4][8] The primary metabolite excreted was M1.[4][8] In dogs, about 20% of the dose was recovered in the urine and 70% in the feces.[6]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Animal Models
  • Rats: Wistar rats of both sexes were used in several studies.[1][6]

  • Dogs: Beagle dogs were used for pharmacokinetic assessments.[3]

  • Monkeys: The specific species of monkey used was Macaca fascicularis.[2][6]

  • Horses: Healthy Thoroughbreds were used to evaluate the pharmacokinetics and prokinetic effects.[3]

Dosing and Sample Collection
  • Administration: Mosapride citrate was administered orally (p.o.) via gavage or nasogastric tube and intravenously (i.v.).[1][2][3]

  • Blood Sampling: Blood samples were typically collected from the jugular vein at predetermined time points after drug administration.[9] Plasma was separated by centrifugation and stored frozen until analysis.

Analytical Methods

The quantification of mosapride and its metabolites in biological matrices was primarily achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][9]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction was commonly used to extract the analytes from plasma, urine, or tissue homogenates.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems were used for separation.[4][10]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of mosapride and a typical experimental workflow for its pharmacokinetic analysis.

Mosapride_Signaling_Pathway Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Stimulates M1_Metabolite M1 Metabolite (des-p-fluorobenzyl mosapride) HTR3 5-HT3 Receptor M1_Metabolite->HTR3 Antagonist Nausea_Vomiting Nausea and Vomiting HTR3->Nausea_Vomiting Mediates Pharmacokinetic_Study_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Rats, Dogs) Dosing Drug Administration (Oral or IV) Animal_Selection->Dosing Sampling Blood/Tissue/Excreta Collection Dosing->Sampling Sample_Processing Sample Preparation (e.g., Protein Precipitation) Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Data_Acquisition->PK_Modeling Report Reporting and Interpretation PK_Modeling->Report

References

The Influence of Mosapride Citrate Dihydrate on Interstitial Cells of Cajal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Mosapride citrate dihydrate, a selective serotonin 5-HT₄ receptor agonist, in modulating the function of interstitial cells of Cajal (ICCs). ICCs are the pacemaker cells of the gastrointestinal (GI) tract, responsible for generating and propagating the slow waves that orchestrate gut motility.[1][2] Understanding the interaction between Mosapride and ICCs is crucial for elucidating its prokinetic mechanism of action and for the development of novel therapeutic strategies for GI motility disorders.

Core Mechanism of Action: 5-HT₄ Receptor Activation in ICCs

This compound exerts its primary effect by selectively binding to and activating 5-HT₄ receptors expressed on the surface of interstitial cells of Cajal.[1][3] While direct quantitative data from studies applying Mosapride to isolated ICCs are limited, extensive research on the effects of serotonin (5-HT) and other 5-HT₄ agonists on ICCs provides a strong framework for understanding Mosapride's cellular actions.

Activation of 5-HT₄ receptors on ICCs initiates a downstream signaling cascade that modulates their pacemaker activity.[1] This leads to an increase in the frequency of slow waves, which, in turn, enhances gastrointestinal motility.

Quantitative Data on 5-HT₄ Agonist Effects on ICC Pacemaker Activity

The following table summarizes the electrophysiological effects of 5-HT, acting through 5-HT₄ receptors, on murine colonic ICCs. This data serves as a proxy for the anticipated effects of this compound.

Agonist (Concentration)Change in Resting Membrane Potential (mV)Change in Pacemaker Potential Frequency (cycles/5 min)Reference
5-HT (0.1 µM)-60.4 ± 0.3 (from control)11.7 ± 0.5 (from control)[1]
5-HT (1 µM)-52.4 ± 0.7 (depolarization)20.7 ± 1.5 (increase)[1]
5-HT (10 µM)Significant depolarizationSignificant increase[1]
Cisapride (10 µM)Strong depolarizationIncreased frequency[1]
Prucalopride (30 µM)DepolarizationIncreased frequency[1]

Signaling Pathways and Experimental Workflows

Mosapride-Induced Signaling Pathway in Interstitial Cells of Cajal

The binding of Mosapride to the 5-HT₄ receptor on ICCs is believed to trigger a G-protein-coupled signaling cascade, leading to the modulation of ion channels responsible for pacemaker activity. The following diagram illustrates this proposed pathway.

Mosapride_Signaling_Pathway Mosapride Mosapride Citrate Dihydrate Receptor 5-HT4 Receptor Mosapride->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., HCN, ANO1, T-type Ca2+) PKA->Ion_Channels Phosphorylates & Modulates Response Increased Pacemaker Frequency & Membrane Depolarization Ion_Channels->Response

Mosapride's proposed signaling cascade in ICCs.
Experimental Workflow for Investigating Mosapride's Effects on ICCs

The following diagram outlines a typical experimental workflow for studying the electrophysiological and calcium signaling effects of Mosapride on isolated ICCs.

Experimental_Workflow cluster_isolation ICC Isolation cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging Dissection Dissection of Murine Colon Tissue Enzymatic_Digestion Enzymatic Digestion (Collagenase) Dissection->Enzymatic_Digestion Cell_Culture Plating and Culture of Dispersed Cells Enzymatic_Digestion->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Dye_Loading Loading of ICCs with Fluo-4 AM Cell_Culture->Dye_Loading Data_Acquisition_Ephys Record Pacemaker Potentials (Current Clamp) or Currents (Voltage Clamp) Patch_Clamp->Data_Acquisition_Ephys Mosapride_Application_Ephys Application of Mosapride Data_Acquisition_Ephys->Mosapride_Application_Ephys Analysis_Ephys Analyze Changes in Frequency, Amplitude, and RMP Mosapride_Application_Ephys->Analysis_Ephys Imaging Live-Cell Imaging of Intracellular Ca2+ Dye_Loading->Imaging Mosapride_Application_Ca Application of Mosapride Imaging->Mosapride_Application_Ca Analysis_Ca Analyze Changes in Ca2+ Transient Frequency and Amplitude Mosapride_Application_Ca->Analysis_Ca

Workflow for studying Mosapride's effects on ICCs.

Detailed Experimental Protocols

Isolation and Culture of Murine Colonic Interstitial Cells of Cajal

This protocol is adapted from methods described for the isolation of murine intestinal ICCs.

  • Tissue Dissection: Euthanize a mouse via cervical dislocation. Harvest the colon and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.

  • Muscle Layer Separation: Open the colon longitudinally, remove the contents, and pin the tissue flat with the mucosal side up. Carefully peel away the mucosal and submucosal layers to isolate the tunica muscularis.

  • Enzymatic Digestion: Mince the muscle tissue and incubate it in a digestion solution containing collagenase type II, bovine serum albumin, and trypsin inhibitor at 37°C with gentle agitation.

  • Cell Dispersion and Plating: After digestion, gently triturate the tissue to release single cells and small clusters. Plate the cell suspension onto collagen-coated coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, penicillin-streptomycin, and stem cell factor.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. ICCs can be identified morphologically as stellate-shaped cells that form networks.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording pacemaker potentials from cultured ICCs.[4][5][6][7][8][9]

  • Preparation: Place a coverslip with cultured ICCs in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with a physiological saline solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Under visual control, approach an ICC with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Recording (Current-Clamp): In current-clamp mode (I=0), record the spontaneous pacemaker potentials. After establishing a stable baseline recording, apply this compound at various concentrations to the perfusion solution.

  • Data Analysis: Analyze the recordings to determine changes in the frequency, amplitude, and resting membrane potential of the pacemaker potentials in response to Mosapride.

Intracellular Calcium Imaging

This protocol describes the methodology for imaging intracellular calcium transients in cultured ICCs.[10][11][12][13][14][15][16]

  • Dye Loading: Incubate the cultured ICCs with the calcium-sensitive fluorescent dye Fluo-4 AM in a physiological buffer at 37°C for 30-60 minutes, followed by a de-esterification period at room temperature.[10][11]

  • Imaging Setup: Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped with a suitable excitation light source and emission filters for Fluo-4.

  • Baseline Recording: Acquire a time-lapse series of fluorescence images to establish a baseline of spontaneous intracellular calcium oscillations.

  • Mosapride Application: Perfuse the chamber with a solution containing this compound while continuously recording fluorescence images.

  • Data Analysis: Quantify the changes in fluorescence intensity over time in individual ICCs. Analyze the data to determine the effects of Mosapride on the frequency, amplitude, and duration of the calcium transients.

Conclusion

This compound, through its agonist activity at 5-HT₄ receptors on interstitial cells of Cajal, is a potent modulator of gastrointestinal pacemaker activity. The activation of the 5-HT₄ receptor/cAMP/PKA signaling pathway in ICCs leads to an increase in slow wave frequency and membrane depolarization, providing the cellular basis for its prokinetic effects. The experimental protocols detailed in this guide offer a robust framework for further investigation into the precise molecular and cellular mechanisms of Mosapride and other 5-HT₄ agonists on ICC function, which will be instrumental in the development of next-generation therapies for motility disorders.

References

Mosapride citrate dihydrate discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Mosapride Citrate Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective serotonin 5-HT₄ receptor agonist developed as a gastroprokinetic agent to improve gastrointestinal motility. Unlike earlier prokinetics such as cisapride, mosapride exhibits a high degree of receptor selectivity and a favorable cardiovascular safety profile, lacking significant affinity for dopamine D₂ or hERG potassium channels. Its development addressed the need for a safe and effective treatment for functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD). This guide details the history of its synthesis, mechanism of action, preclinical pharmacology, clinical development, and formulation advancements, providing comprehensive data and experimental insights for the scientific community.

Introduction

Mosapride citrate is a substituted benzamide derivative that enhances gastrointestinal motility and emptying.[1] It is primarily indicated for gastrointestinal symptoms associated with conditions like functional dyspepsia and chronic gastritis, including heartburn, nausea, and vomiting.[1] Its development marked a significant advancement in prokinetic therapy by offering a mechanism of action with a reduced risk of the adverse effects, particularly cardiac arrhythmias, that plagued earlier agents in its class.[2]

Chemical and Physical Properties

This compound is a white to yellowish-white crystalline powder with a slightly bitter taste.[1] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate[1]
Molecular Formula C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O[1]
Molecular Weight 650.05 g/mol [1]
Solubility Practically insoluble in water; sparingly soluble in methanol.[1]
Partition Coefficient 9.1 x 10² (chloroform/water, pH 7.0)[1]

Discovery and Synthesis

The development of mosapride was driven by the need for a gastroprokinetic agent without the dopamine D₂ receptor antagonism (associated with extrapyramidal symptoms) or the potent hERG channel blocking activity (associated with cardiac QT prolongation) of its predecessors. The synthesis involves the condensation of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-aminomethyl-4-(4-fluorobenzyl)morpholine . Various synthetic routes have been patented to optimize this process, focusing on yield, cost-effectiveness, and reduction of toxic reagents.[3][4]

A generalized synthetic pathway is outlined below. The process starts with readily available materials like p-aminosalicylic acid, which undergoes a series of reactions including ethylation, chlorination, and hydrolysis to form the benzoic acid intermediate.[4] Concurrently, the morpholine intermediate is prepared, and the two are finally coupled to form mosapride, which is then converted to its citrate salt.[3][4]

G cluster_A Intermediate 1 Synthesis cluster_B Intermediate 2 Synthesis cluster_C Final Product Formation A1 p-Aminosalicylic Acid A2 Ethylation A1->A2 A3 Chlorination (NCS) A2->A3 A4 Hydrolysis A3->A4 A5 4-Amino-5-chloro- 2-ethoxybenzoic acid A4->A5 C1 Condensation A5->C1 B1 Epichlorohydrin + 4-Fluorobenzylamine B2 Ring Closure B1->B2 B3 Amination B2->B3 B4 2-Aminomethyl-4- (4-fluorobenzyl)morpholine B3->B4 B4->C1 C2 Mosapride (Free Base) C1->C2 C3 Salt Formation (Citric Acid) C2->C3 C4 Mosapride Citrate Dihydrate C3->C4

Fig. 1: Generalized Synthetic Pathway for Mosapride Citrate

Mechanism of Action

Mosapride exerts its prokinetic effects primarily through a highly selective agonism of serotonin 5-HT₄ receptors located on cholinergic neurons within the enteric nervous system of the gastrointestinal tract.[1][2][5]

Signaling Pathway:

  • Receptor Binding: Mosapride binds to and activates 5-HT₄ receptors on presynaptic cholinergic terminals.[5]

  • Gs Protein Activation: This activation stimulates the associated Gs alpha subunit of the G-protein complex.

  • Adenylyl Cyclase and cAMP: The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Acetylcholine Release: Elevated cAMP levels promote the release of acetylcholine (ACh) from the neuron.[1][5]

  • Muscarinic Receptor Stimulation: The released ACh acts on muscarinic receptors on smooth muscle cells, triggering muscle contraction and enhancing gastrointestinal motility and gastric emptying.[5]

Additionally, mosapride and its major active metabolite, M1, act as antagonists at the 5-HT₃ receptor, which may contribute to its therapeutic effects.[6][7] Unlike older prokinetics, it has no significant affinity for dopamine D₂, 5-HT₁, or 5-HT₂ receptors.[2][8]

G cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell Mosapride Mosapride Receptor 5-HT4 Receptor Mosapride->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP converts ATP to ACh_release Acetylcholine (ACh) Release cAMP->ACh_release promotes ACh ACh ACh_release->ACh ACh diffuses across synapse Muscarinic Muscarinic Receptor ACh->Muscarinic Contraction Muscle Contraction (↑ GI Motility) Muscarinic->Contraction stimulates

Fig. 2: Mosapride Signaling Pathway

Preclinical Development

Preclinical studies were crucial in establishing mosapride's efficacy and, most importantly, its safety, distinguishing it from other prokinetic agents.

In Vitro Studies
  • Receptor Binding: Mosapride demonstrated high affinity for the 5-HT₄ receptor, inhibiting [³H]-GR-113808 binding to guinea pig striatum with an IC₅₀ value of 113 nM.[9] It showed low affinity for dopamine D₂ receptors.[2]

  • Functional Assays: In isolated guinea-pig ileum, mosapride enhanced electrically stimulated contractions, an effect antagonized by 5-HT₄ receptor antagonists.[2] It also caused relaxation of the carbachol-precontracted rat esophagus (EC₅₀: 208 nM) and evoked contractions of the guinea pig distal colon (EC₅₀: 3029 nM), indicating a selective action on the upper GI tract.[9]

  • Cardiovascular Safety (hERG Assay): A key differentiator for mosapride is its lack of effect on the human ether-à-go-go-related gene (hERG) potassium channel. In whole-cell patch-clamp studies using HERG-transfected COS-7 cells, cisapride potently blocked the hERG current (IC₅₀: 0.24 µM), whereas mosapride produced no significant effects, even at high concentrations.[10][11] This profile predicts a very low risk of causing QT interval prolongation and associated arrhythmias like Torsades de Pointes.[10]

In Vivo Studies
  • Animal Models: In conscious dogs, mosapride (0.3-3 mg/kg i.v.) dose-dependently stimulated antral motility without affecting colonic motility, unlike cisapride, which stimulated both.[9] In rats, mosapride enhanced the gastric emptying of both liquid and solid meals with a potency comparable to cisapride and greater than metoclopramide.[2]

Clinical Development

The clinical development program for mosapride focused on its use in functional dyspepsia and GERD, confirming the efficacy and safety predicted by preclinical data.

Pharmacokinetics

Mosapride is well-absorbed after oral administration, with plasma concentrations peaking within 1-2 hours.[5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with its main metabolite being the des-4-fluorobenzyl compound (M-1).[5][12] Excretion occurs mainly in the urine.[5][12]

Study PopulationDose (mg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Reference
Japanese1051.20.5 - 1.0-1.4 - 2.0[13]
Japanese20157.80.5 - 1.0-1.4 - 2.0[13]
Japanese40280.60.5 - 1.0-1.4 - 2.0[13]
Chinese1058.57 ± 22.011.15 ± 0.57176.60 ± 69.401.41 ± 0.38[14]
Korean (Test Drug)15 (3x5)84.40.7179.62.3[7]
Korean (Reference)15 (3x5)98.90.8184.42.4[7]

Values are presented as mean or range, where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

A typical pharmacokinetic study follows a randomized, two-way crossover design.

G Screening Screening of Healthy Volunteers (N=23) Randomization Randomization (1:1) Screening->Randomization GroupA Group A (n≈12) Randomization->GroupA GroupB Group B (n≈11) Randomization->GroupB Period1 Period 1 GroupA->Period1 Period2 Period 2 GroupA->Period2 GroupB->Period1 GroupB->Period2 DoseA Administer Test Drug (e.g., 15mg Mosapride) Period1->DoseA DoseB Administer Reference Drug (e.g., 15mg Mosapride) Period1->DoseB Sampling1 Serial Blood Sampling (0-24h post-dose) DoseA->Sampling1 DoseB->Sampling1 Washout 1-Week Washout Period Sampling1->Washout Washout->Period2 DoseC Administer Reference Drug Period2->DoseC DoseD Administer Test Drug Period2->DoseD Sampling2 Serial Blood Sampling (0-24h post-dose) DoseC->Sampling2 DoseD->Sampling2 Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling2->Analysis PK_Calc Pharmacokinetic Parameter Calculation & Bioequivalence Analysis->PK_Calc

Fig. 3: Experimental Workflow for a Crossover Bioequivalence Study

Methodology:

  • Subjects: Healthy adult volunteers under fasting conditions.[7]

  • Design: Randomized, two-period, two-sequence crossover study with a washout period (e.g., 1 week).[7]

  • Dosing: Single oral administration of test and reference formulations.[7]

  • Sample Collection: Venous blood samples are collected at predefined time points (e.g., pre-dose and 0.25, 0.5, 0.8, 1.0, 1.5, 2, 4, 8, 12, 24 hours post-dose).[7]

  • Analysis: Plasma concentrations of mosapride are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Endpoints: Key pharmacokinetic parameters (Cmax, AUC) are calculated and statistically compared to assess bioequivalence.[7]

Clinical Efficacy

Multiple randomized controlled trials have demonstrated the efficacy of mosapride in treating FD. A multicenter trial in Japan involving 618 patients showed that a two-week treatment with mosapride (5 mg, three times daily) significantly improved both gastric stasis and epigastric pain symptoms compared to teprenone.[15] Another study comparing a controlled-release (CR) formulation of mosapride (15 mg, once daily) to nortriptyline found similar efficacy in improving overall dyspepsia symptoms after 4 weeks (53.7% vs 54.0% improvement rate, respectively).[16][17]

The logical flow for a trial evaluating mosapride as an add-on therapy is shown below.

G PatientPool Patient Population (GERD symptoms >2x/week) Inclusion Inclusion/Exclusion Criteria Met PatientPool->Inclusion Baseline Baseline Assessment: Symptom Scores (FSSG) Inclusion->Baseline Randomization Randomization (1:1) Arm1 Treatment Arm 1: Mosapride (5mg TID) + Omeprazole (10mg OD) Randomization->Arm1 Arm2 Treatment Arm 2: Placebo (TID) + Omeprazole (10mg OD) Randomization->Arm2 Treatment 4-Week Treatment Period Arm1->Treatment Arm2->Treatment Endpoint End-of-Study Assessment: Symptom Scores (FSSG) Treatment->Endpoint Baseline->Randomization Analysis Statistical Analysis: Compare change in scores between arms Endpoint->Analysis

Fig. 4: Logical Flow of a Double-Blind, Placebo-Controlled GERD Trial

Methodology:

  • Participants: Patients with a diagnosis of GERD, experiencing symptoms more than twice a week.[18]

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.[21]

  • Intervention: Patients are randomized to receive either a PPI (e.g., omeprazole 20 mg once daily) plus mosapride (5 mg three times daily) or a PPI plus a matching placebo for a set duration (e.g., 4-8 weeks).[20]

  • Primary Endpoint: The primary outcome is typically the change in a validated symptom score, such as the Frequency Scale for the Symptoms of GERD (FSSG), from baseline to the end of treatment.[18][20]

Safety and Tolerability

Mosapride is generally well-tolerated. The most common adverse drug reactions are mild and include diarrhea/loose stools, dry mouth, and abdominal pain.[12] Importantly, clinical studies have confirmed its excellent cardiovascular safety profile, with no clinically significant effects on the QT interval or association with arrhythmias at therapeutic doses, a stark contrast to earlier prokinetics like cisapride.[2]

Formulation Development

To improve patient convenience and adherence, advanced formulations of mosapride have been developed. The standard immediate-release tablet requires dosing three times a day.[1] Controlled-release (CR) and sustained-release (SR) formulations have been created that allow for once-daily administration.[8] These formulations typically use a double-layer tablet design, with one layer providing an immediate release of the drug to ensure rapid onset of action, and a second, hydrophilic matrix layer providing sustained release over 24 hours.[8] Clinical trials have demonstrated that these once-daily formulations are not inferior in efficacy and safety to the conventional three-times-daily regimen for treating functional dyspepsia.[8]

Conclusion

The development of this compound represents a successful, safety-driven approach to drug design in the field of gastroprokinetics. By targeting the 5-HT₄ receptor with high selectivity and avoiding interaction with the hERG channel, it provides an effective therapy for motility-related gastrointestinal disorders without the significant cardiovascular risks of its predecessors. Its comprehensive preclinical and clinical evaluation has established a robust profile of its pharmacokinetics, efficacy, and safety. Ongoing research and the development of advanced, patient-friendly formulations continue to solidify its role as a valuable therapeutic option for clinicians and patients.

References

Methodological & Application

Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the identification and characterization of mosapride citrate dihydrate metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mosapride, a gastroprokinetic agent, undergoes extensive metabolism, and understanding its metabolic fate is crucial for drug development and safety assessment. The described methodology outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the sensitive and specific detection of mosapride and its phase I and phase II metabolites.

Introduction

Mosapride citrate is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] Like many pharmaceuticals, mosapride is metabolized in the body before excretion. The liver, primarily through cytochrome P450 enzymes like CYP3A4, is the main site of its metabolism.[1] Characterizing the metabolic profile of mosapride is essential for a comprehensive understanding of its pharmacokinetics, efficacy, and potential for drug-drug interactions. LC-MS/MS is a powerful analytical technique for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3] This document presents a robust LC-MS/MS method for the analysis of mosapride and its metabolites.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tamsulosin, 100 ng/mL in ACN)

  • Deionized water

  • Plasma samples (e.g., human, rat)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • System: UPLC or HPLC system

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.25 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry (MS/MS) Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the MRM transitions for mosapride and its key metabolites identified in human and rat studies.[5][6] Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Identity
Mosapride 422.1198.0Parent Drug
M1314.2198.1des-p-fluorobenzyl mosapride[7]
M2438.1422.1Mosapride N-oxide[6]
M3436.1198.0Morpholine ring-opened mosapride[5]
M4438.1198.0Hydroxylated mosapride
M5598.2422.1Mosapride Glucuronide
M6584.2422.1Mosapride Glucose Conjugate[5]
M7502.1422.1Mosapride Sulfate Conjugate[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation UPLC/HPLC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id

Caption: Experimental workflow for LC-MS/MS analysis of mosapride metabolites.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism mosapride Mosapride dealkylation des-p-fluorobenzyl mosapride (M1) mosapride->dealkylation Dealkylation n_oxidation Mosapride N-oxide (M2) mosapride->n_oxidation N-oxidation ring_cleavage Morpholine ring-opened mosapride (M3) mosapride->ring_cleavage Morpholine Ring Cleavage hydroxylation Hydroxylated mosapride (M4) mosapride->hydroxylation Hydroxylation glucuronidation Mosapride Glucuronide (M5) mosapride->glucuronidation Glucuronidation glucose_conjugation Mosapride Glucose Conjugate (M6) mosapride->glucose_conjugation Glucose Conjugation sulfation Mosapride Sulfate Conjugate (M7) mosapride->sulfation Sulfate Conjugation dealkylation->glucuronidation Glucuronidation

Caption: Major metabolic pathways of mosapride.

Discussion

The presented LC-MS/MS method is effective for the separation and identification of mosapride and its primary metabolites from biological matrices. A study identified a total of 16 metabolites in human urine, feces, and plasma, with 15 of them being newly reported.[5] The major phase I metabolic reactions include dealkylation, morpholine ring cleavage, and N-oxidation.[5][6] The primary metabolite is often the des-p-fluorobenzyl mosapride.[5][8] Phase II reactions involve conjugation with glucuronic acid, glucose, and sulfate to increase water solubility for excretion.[5]

The use of a C18 column with a gradient elution of water and acetonitrile containing formic acid provides good chromatographic resolution of the parent drug and its metabolites. Positive ion ESI is suitable for these compounds, which readily form protonated molecules [M+H]+.[9] The MRM mode ensures high sensitivity and specificity by monitoring characteristic precursor-to-product ion transitions for each analyte. The provided MRM transitions serve as a starting point for method development, and should be optimized on the specific instrument being used. This method provides a solid foundation for researchers, scientists, and drug development professionals to study the metabolism of this compound.

References

Application Notes and Protocols: In Vitro Contractility Assay of Intestinal Smooth Muscle with Mosapride Citrate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate dihydrate is a selective serotonin 5-HT4 receptor agonist that promotes gastrointestinal motility by stimulating acetylcholine release from enteric neurons.[1][2] This prokinetic agent is utilized in the treatment of various gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease.[1][3] The following application notes provide a detailed protocol for assessing the in vitro contractility of intestinal smooth muscle in response to this compound, a critical assay for preclinical drug development and mechanistic studies.

Mechanism of Action

Mosapride citrate acts as a selective agonist at the 5-HT4 receptors located on cholinergic neurons within the enteric nervous system.[1][2] Activation of these receptors enhances the release of acetylcholine (ACh).[1][2][4] The released ACh then binds to muscarinic receptors on intestinal smooth muscle cells, leading to an increase in intracellular calcium and subsequent muscle contraction.[4] This signaling cascade ultimately results in enhanced gastrointestinal motility.[1][2] Mosapride exhibits minimal affinity for 5-HT3 or D2 dopamine receptors, which contributes to a favorable side-effect profile.[1]

Signaling Pathway of this compound

Mosapride_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell Mosapride Mosapride Citrate Dihydrate HTR4 5-HT4 Receptor Mosapride->HTR4 binds to ACh_release Acetylcholine (ACh) Release HTR4->ACh_release stimulates ACh ACh ACh_release->ACh Muscarinic_R Muscarinic Receptor Contraction Muscle Contraction Muscarinic_R->Contraction initiates ACh->Muscarinic_R binds to

Caption: Signaling pathway of Mosapride in intestinal smooth muscle.

Experimental Protocols

Materials and Reagents
  • Tissue: Freshly isolated segment of small intestine (e.g., ileum or jejunum) or colon from a suitable animal model (e.g., guinea pig, rat).[5]

  • Solutions:

    • Krebs-Henseleit Solution (or similar physiological saline solution)[5]:

      • NaCl

      • KCl

      • KH₂PO₄

      • MgSO₄

      • NaHCO₃

      • CaCl₂

      • Glucose

    • This compound stock solution (dissolved in a suitable solvent, e.g., distilled water or DMSO, and then diluted in Krebs-Henseleit solution).

    • Acetylcholine (ACh) solution (for positive control).

    • Atropine solution (for antagonist control).[5]

    • Tetrodotoxin (TTX) (to block neuronal conduction).[5]

    • GR113808 (a selective 5-HT4 antagonist).[5]

  • Equipment:

    • Organ bath system with temperature control and aeration (95% O₂ / 5% CO₂).

    • Isotonic or isometric force transducer.

    • Data acquisition system.

    • Dissection tools (scissors, forceps).

    • Surgical thread.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Intestinal Segment A2 Clean and Remove Mesentery A1->A2 A3 Cut into Strips (Longitudinal or Circular) A2->A3 B1 Mount Tissue Strip in Organ Bath A3->B1 B2 Connect to Force Transducer B1->B2 B3 Equilibrate in Krebs Solution (e.g., 60 min) B2->B3 C1 Record Baseline Spontaneous Contractions B3->C1 C2 Add Mosapride (Cumulative Concentrations) C1->C2 C3 Record Contractile Response C2->C3 D1 Measure Amplitude and Frequency of Contractions C3->D1 D2 Construct Dose-Response Curve D1->D2 D3 Calculate EC50 D2->D3

Caption: Workflow for the in vitro intestinal smooth muscle contractility assay.

Step-by-Step Procedure
  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Promptly isolate a segment of the desired intestine (e.g., proximal colon, approximately 8 cm from the ileocolic junction).[5]

    • Place the isolated segment in cold, oxygenated Krebs-Henseleit solution.

    • Gently clean the segment of any adhering mesenteric tissue.

    • Prepare longitudinal or circular smooth muscle strips (e.g., 1-2 cm in length).

  • Organ Bath Setup:

    • Mount the muscle strip in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other end to a force transducer using surgical thread.

    • Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • Record a period of stable spontaneous contractile activity to serve as the baseline.

    • Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ to 10⁻⁶ mol L⁻¹), allowing the response to stabilize at each concentration before adding the next.[5]

    • Record the contractile responses (changes in tension/force) at each concentration.

    • Controls: In separate experiments, the protocol can be repeated in the presence of antagonists such as atropine, tetrodotoxin, or GR113808 to confirm the mechanism of action.[5] The stimulatory effect of Mosapride is expected to be attenuated by these agents.[5]

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the contractile response to Mosapride as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or KCl.

    • Construct a concentration-response curve by plotting the change in contractile force against the logarithm of the Mosapride concentration.

    • Calculate the EC₅₀ (the concentration of Mosapride that produces 50% of the maximal response).

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on intestinal smooth muscle contractility.

Table 1: Dose-Dependent Effect of Mosapride on Intestinal Contraction

Concentration (mol L⁻¹)Effect on ContractionRegion of Prominence
10⁻⁹ - 10⁻⁷Enhanced ContractionMore prominent in proximal colon
10⁻⁶Little to no effect-

Data compiled from studies on guinea pig colon.[5]

Table 2: Influence of Antagonists on Mosapride-Induced Contraction

AntagonistEffect on Mosapride's Stimulatory ActionImplied Mechanism
GR113808 (5-HT4 antagonist)AttenuatedMediated by 5-HT4 receptors
Atropine (Muscarinic antagonist)AttenuatedInvolves cholinergic pathways
Tetrodotoxin (Neuronal blocker)AttenuatedDependent on neuronal activity

This demonstrates that Mosapride's effect is neurally mediated via 5-HT4 receptor activation and subsequent cholinergic stimulation.[5]

Conclusion

This application note provides a comprehensive framework for conducting in vitro contractility assays of intestinal smooth muscle using this compound. The detailed protocols, workflow diagrams, and data presentation guidelines offer a robust methodology for researchers investigating gastrointestinal motility and evaluating the pharmacological properties of prokinetic agents. Adherence to these procedures will ensure the generation of reliable and reproducible data for advancing our understanding of gut physiology and pharmacology.

References

Application Note: A Gut-on-a-Chip Model for Efficacy Testing of Mosapride Citrate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mosapride citrate dihydrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist.[1][2] This action stimulates the release of acetylcholine from enteric cholinergic neurons, thereby promoting smooth muscle contraction and increasing motility in the upper gastrointestinal tract.[2][3] It is primarily used to treat conditions like gastritis, gastroesophageal reflux disease, and functional dyspepsia.[1] Traditional preclinical models, such as 2D cell cultures and animal testing, often fail to fully replicate the complex microenvironment of the human gut, which includes mechanical forces like peristalsis and fluid flow.[4][5]

Organ-on-a-chip technology provides a powerful alternative by mimicking the physiological and mechanical conditions of human organs in vitro.[4][6] A gut-on-a-chip (GOC) model can recreate the 3D structure, dynamic fluid flow, and peristalsis-like motions of the intestine, offering a more physiologically relevant platform for drug efficacy and safety studies.[7][8] This application note provides detailed protocols for developing and utilizing a GOC model to investigate the prokinetic efficacy of this compound. The model is based on the co-culture of human intestinal epithelial cells (Caco-2) and allows for the quantitative assessment of key functional endpoints, including neurotransmitter release and barrier integrity.

This compound: Mechanism of Action

Mosapride's primary mechanism involves the selective agonism of 5-HT4 receptors located on enteric neurons. This interaction initiates a signaling cascade that results in increased gut motility.

Mosapride_Signaling_Pathway Mosapride 5-HT4 Receptor Signaling Pathway cluster_neuron Enteric Neuron Terminal cluster_effect Physiological Effect Mosapride Mosapride Receptor 5-HT4 Receptor Mosapride->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes Motility Increased Gut Motility (Peristalsis) ACh_release->Motility Induces

Caption: Mosapride binds to 5-HT4 receptors, activating a Gs protein-cAMP-PKA signaling cascade.

Experimental Workflow

The overall process involves chip preparation, cell culture and seeding, establishment of the gut microenvironment, drug administration, and subsequent efficacy analysis.

Experimental_Workflow Gut-on-a-Chip Experimental Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Development cluster_exp Phase 3: Experimentation cluster_analysis Phase 4: Data Analysis A1 Chip Sterilization A2 ECM Coating A1->A2 A3 Cell Culture (Caco-2 / Neurons) A2->A3 B1 Cell Seeding into Chip (Apical & Basal Channels) A3->B1 B2 Apply Flow & Peristalsis B1->B2 B3 Monitor Barrier Formation (TEER Measurement) B2->B3 C1 Introduce Mosapride (Apical Channel) B3->C1 C2 Incubate (24h) C1->C2 D1 Acetylcholine Assay (ELISA) C2->D1 D2 Barrier Integrity (TEER) C2->D2 D3 Immunofluorescence (Imaging) C2->D3

Caption: The workflow progresses from chip preparation to model development, experimentation, and analysis.

Gut-on-a-Chip Model Design

The proposed model consists of a two-channel microfluidic device. The channels are separated by a flexible, porous membrane, which allows for cell-cell communication.[8] This setup mimics the tissue-tissue interface of the intestinal wall.

Gut_on_a_Chip_Model Logical Diagram of the Gut-on-a-Chip cluster_chip Microfluidic Chip Apical Apical (Lumenal) Channel - Caco-2 Epithelial Cells - Mosapride Administered Here Membrane Porous Flexible Membrane (ECM Coated) Apical->Membrane Basal Basolateral (Vascular) Channel - Neuronal Cells (Optional) - Effluent Collected for ACh Assay Membrane->Basal Flow Fluid Flow (Shear Stress) Flow->Apical Perfuses Flow->Basal Perfuses Stretch Cyclic Stretch (Peristalsis) cluster_chip cluster_chip Stretch->cluster_chip Applied to entire chip

Caption: The GOC model features apical and basolateral channels separated by a porous membrane.

Experimental Protocols

These protocols provide a step-by-step guide for setting up the GOC model and performing efficacy assessments.

Materials and Reagents
  • Cells: Caco-2 (human colorectal adenocarcinoma), SH-SY5Y (human neuroblastoma, optional)

  • Culture Media: DMEM, 10-20% FBS, 1% Penicillin-Streptomycin

  • Chip: 2-channel microfluidic device with a flexible PDMS membrane (e.g., Emulate Chip-S1 or similar)

  • Reagents: this compound, Collagen IV, Matrigel, PBS, 4% Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA), Primary/Secondary Antibodies (e.g., anti-ZO-1), DAPI, Acetylcholine ELISA Kit.

  • Equipment: Peristaltic pump, Vacuum-based mechanical stretcher, TEER measurement system, Fluorescence microscope, Plate reader.

Protocol 1: Chip Preparation and Cell Seeding
  • Sterilization: Sterilize the microfluidic chips and tubing via UV exposure or ethanol flushing followed by sterile PBS washes.

  • ECM Coating: Prepare an ECM solution (e.g., 50 µg/mL Collagen IV and 30 µg/mL Matrigel in PBS).[9] Perfuse the solution through both channels and incubate at 37°C for 2 hours. Aspirate the excess solution and wash with culture medium.

  • Cell Culture: Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency. If using a co-culture model, culture SH-SY5Y cells separately.

  • Cell Seeding:

    • Trypsinize and resuspend Caco-2 cells to a final concentration of 1-5 x 10^6 cells/mL.

    • Inject the Caco-2 cell suspension into the apical channel.

    • (Optional) Seed SH-SY5Y cells into the basolateral channel.

    • Incubate the chip under static conditions for 4-6 hours to allow for cell attachment.

Protocol 2: Establishing the Gut Microenvironment
  • Connect to Flow: Connect the chip inlets and outlets to a peristaltic pump system.

  • Apply Perfusion: Perfuse both channels with culture medium at a low flow rate to introduce physiological shear stress (e.g., 30-60 µL/h).[6][8]

  • Apply Mechanical Strain: Place the chip onto a mechanical stretching device. Apply cyclic strain (e.g., 10% elongation at 0.15 Hz) to mimic peristalsis.[6][8]

  • Culture and Differentiation: Culture the cells under these dynamic conditions for 5-7 days. The combination of flow and stretch promotes the differentiation of Caco-2 cells into a polarized epithelial monolayer with villi-like structures.[6][10] Monitor the formation of the epithelial barrier by measuring the Transepithelial Electrical Resistance (TEER) daily.

Protocol 3: Mosapride Administration and Efficacy Assessment
  • Prepare Mosapride Solutions: Prepare stock solutions of this compound in sterile water or DMSO, then dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Include a vehicle control.

  • Drug Administration: Replace the medium in the apical channel reservoir with the Mosapride-containing medium. Continue perfusion and cyclic stretching.

  • Incubation: Incubate for the desired experimental period (e.g., 24 hours).

Protocol 4: Efficacy Endpoint Assays

4.5.1. Neurotransmitter Release Assay (Acetylcholine)

  • Sample Collection: At specified time points (e.g., 0, 6, 12, 24 hours), collect the effluent from the basolateral channel outlet.

  • ELISA: Measure the concentration of acetylcholine in the collected samples using a commercially available high-sensitivity ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the acetylcholine levels in Mosapride-treated chips to the vehicle control.

4.5.2. Barrier Function Assessment (TEER)

  • Real-Time Monitoring: Use an integrated TEER measurement system to monitor the electrical resistance across the epithelial monolayer throughout the experiment.[11][12]

  • Data Acquisition: Record TEER values before, during, and after Mosapride administration.

  • Analysis: A significant drop in TEER would indicate a compromised barrier. Mosapride is not expected to negatively affect barrier integrity.[1]

4.5.3. Immunofluorescence Staining and Imaging

  • Fixation: At the end of the experiment, fix the cells by perfusing the channels with 4% PFA for 20 minutes.

  • Permeabilization: Perfuse with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Perfuse with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Staining: Incubate with a primary antibody against a tight junction protein (e.g., anti-ZO-1) overnight at 4°C. Wash with PBS, then incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI) for 2 hours.

  • Imaging: Image the channels using a confocal or fluorescence microscope to visualize the integrity of tight junctions and overall cell morphology.

Data Presentation

Quantitative data should be organized into tables for clear comparison between experimental groups.

Table 1: Summary of Gut-on-a-Chip Operating Parameters

Parameter Value Unit Reference
Cell Seeding Density 2.5 x 10^6 cells/mL -
Flow Rate 30 µL/h [6][8]
Shear Stress (approx.) 0.02 dyne/cm² [6]
Cyclic Strain 10 % [8]
Strain Frequency 0.15 Hz [8]

| Culture Duration | 7 | Days | - |

Table 2: Effect of Mosapride on Acetylcholine Release (Hypothetical Data)

Treatment Group Acetylcholine Concentration (pg/mL) at 24h Fold Change vs. Control
Vehicle Control 55.2 ± 4.8 1.0
Mosapride (0.1 µM) 88.3 ± 7.1 1.6
Mosapride (1 µM) 151.8 ± 12.5 2.8

| Mosapride (10 µM) | 242.9 ± 20.1 | 4.4 |

Table 3: Effect of Mosapride on Barrier Integrity (Hypothetical Data)

Treatment Group TEER (Ω·cm²) at 0h TEER (Ω·cm²) at 24h % Change from 0h
Vehicle Control 650 ± 45 642 ± 51 -1.2%
Mosapride (0.1 µM) 658 ± 50 651 ± 48 -1.1%
Mosapride (1 µM) 645 ± 42 635 ± 44 -1.6%

| Mosapride (10 µM) | 652 ± 48 | 640 ± 53 | -1.8% |

Conclusion

The gut-on-a-chip model provides a robust and physiologically relevant platform for assessing the efficacy of prokinetic drugs like this compound. By recapitulating key aspects of the human intestinal microenvironment, this system allows for the quantitative measurement of drug-induced neurotransmitter release while simultaneously monitoring effects on barrier function.[6][13] This approach can bridge the gap between traditional in vitro assays and in vivo studies, potentially accelerating the drug development process and providing more accurate predictions of clinical outcomes.[4][13]

References

Protocol for Oral Gavage Administration of Mosapride Citrate Dihydrate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides a comprehensive protocol for the oral gavage administration of Mosapride citrate dihydrate to rats for research purposes. It is intended for researchers, scientists, and drug development professionals.

This compound is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2][3] It is used in research to investigate its effects on gastric emptying, functional dyspepsia, and other gastrointestinal disorders.[1][2][4] This protocol outlines the necessary materials, preparation of the dosing solution, and the step-by-step procedure for oral gavage in rats, along with important safety considerations and post-administration monitoring.

Materials
  • This compound powder

  • Vehicle for dissolution (e.g., distilled water, 0.5% carboxymethyl cellulose solution)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial stock solution preparation (if necessary)[5]

  • Appropriately sized oral gavage needles (16-18 gauge for adult rats, with a ball tip)[6][7]

  • Syringes (1 mL to 5 mL, depending on the dosing volume)

  • Animal scale for accurate body weight measurement

  • Beakers, graduated cylinders, and other necessary laboratory glassware

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

2.1. Animal Preparation

  • Animal Species: Wistar or Sprague-Dawley rats are commonly used.[8][9]

  • Acclimation: Allow rats to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: For studies on gastric emptying, fasting the animals overnight (approximately 12-16 hours) with free access to water is recommended. For other studies, this may not be necessary and should be determined by the experimental design.

  • Handling: Handle the rats gently to minimize stress, which can affect gastrointestinal motility.

2.2. Dose Preparation

This compound is sparingly soluble in aqueous buffers.[5] Therefore, a stock solution in an organic solvent may be necessary, followed by dilution in the final vehicle.

  • Stock Solution (if required):

    • Dissolve this compound in DMSO or DMF to create a concentrated stock solution. The solubility is approximately 15 mg/mL in DMSO and 20 mg/mL in DMF.[5]

  • Dosing Solution:

    • Based on the desired final concentration and dosage, dilute the stock solution or directly suspend the powder in the chosen vehicle (e.g., distilled water, 0.5% CMC). Ensure the final concentration of the organic solvent is minimal and non-toxic to the animals.

    • Vortex or sonicate the solution to ensure it is homogenous before administration.

    • The typical oral dosage of Mosapride in rats ranges from 0.03 mg/kg to 100 mg/kg, depending on the study's objective.[5][10][11]

2.3. Oral Gavage Administration Procedure

  • Weigh the rat to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[6][7]

  • Restrain the rat firmly but gently. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, extending the head and neck to create a straight line with the esophagus.

  • Measure the gavage needle length by holding it alongside the rat, from the mouth to the last rib, to estimate the distance to the stomach.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the pharynx. The rat should swallow as the needle enters the esophagus.

  • Advance the needle smoothly into the esophagus until the predetermined length is reached. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administer the solution slowly and steadily by depressing the syringe plunger.

  • Withdraw the needle gently in the same direction it was inserted.

  • Return the rat to its cage and monitor for any immediate adverse reactions.

2.4. Post-Administration Monitoring

  • Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as labored breathing, cyanosis, or fluid coming from the nose (which could indicate accidental administration into the trachea).

  • Continue to monitor the animals according to the experimental protocol for any expected pharmacological effects or adverse reactions. Common side effects can include changes in stool consistency.[12]

Data Presentation

The following tables summarize key quantitative data related to the oral administration of this compound in rats.

Table 1: Pharmacokinetic Parameters of Mosapride in Rats After Oral Administration (10 mg/kg)

ParameterMale RatsFemale RatsReference
Cmax (ng/mL) 44788[8]
t1/2 (hours) 1.92.8[8]
Oral Bioavailability 7%47%[8]

Note: Significant sex-dependent differences in pharmacokinetics have been observed, with males showing more extensive first-pass metabolism.[8]

Table 2: Recommended Dosages of this compound in Rats for Different Applications

ApplicationDosage Range (mg/kg, p.o.)Reference
Gastric Emptying Studies 0.03 - 30[5][11]
Anti-ulcerogenic Activity 0.25 - 0.75[10]
Visceromotor Response Inhibition 3 - 10[4]
Toxicity Studies (NOAEL) 10 (chronic)[13]
Visualizations

Diagram 1: Experimental Workflow for Oral Gavage Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Prep Animal Preparation (Fasting, Acclimation) Weigh_Animal Weigh Animal Animal_Prep->Weigh_Animal Dose_Prep Dose Preparation (Weighing, Dissolving) Gavage Oral Gavage Dose_Prep->Gavage Restrain Restrain Animal Weigh_Animal->Restrain Restrain->Gavage Monitor Monitor for Adverse Effects Gavage->Monitor Data_Collection Data Collection Monitor->Data_Collection

Caption: Workflow for oral gavage of Mosapride in rats.

Diagram 2: Signaling Pathway of Mosapride as a 5-HT4 Receptor Agonist

G Mosapride Mosapride Citrate HTR4 5-HT4 Receptor (on Enteric Neuron) Mosapride->HTR4 Agonist AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Phosphorylates channels leading to GI_Motility Enhanced Gastrointestinal Motility ACh_Release->GI_Motility Stimulates

References

Application Notes and Protocols for Assessing Mosapride Citrate Dihydrate Effects on Cell Viability and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate dihydrate is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist used as a prokinetic agent to enhance gastrointestinal motility.[1] Its primary mechanism involves stimulating 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine, thereby promoting gastric emptying and motility.[1] While its on-target effects are well-documented, a comprehensive in vitro assessment is crucial to characterize its cellular effects fully.

Interestingly, preclinical evidence suggests that mosapride may exert protective effects in certain cell types. For instance, in the human gastric epithelial cell line GES-1, mosapride pretreatment has been shown to increase cell viability and attenuate aspirin-induced apoptosis. However, clinical case reports have noted instances of drug-induced liver injury (DILI) in patients, highlighting the importance of evaluating its cytotoxic potential, particularly in hepatic cell models.[2][3][4][5][6]

These application notes provide detailed protocols for assessing the effects of this compound on various cell lines, focusing on both potential cytoprotective and cytotoxic outcomes. The recommended cell models include gastrointestinal epithelial cells to study on-target and protective effects, and a human hepatocyte cell line to investigate the potential for hepatotoxicity.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant data. The following cell lines are recommended for assessing the in vitro effects of this compound:

  • GES-1 (Human Gastric Epithelial Cells): A non-cancerous cell line ideal for studying the direct effects of Mosapride on gastric mucosa and for investigating its potential cytoprotective properties.

  • HepG2 (Human Hepatocellular Carcinoma Cells): A widely used and well-characterized model for in vitro hepatotoxicity studies.[7][8][9] Given the clinical reports of Mosapride-associated liver injury, this cell line is essential for assessing potential cytotoxicity.[2][3][4][5][6]

  • Caco-2 and HT-29 (Human Colon Adenocarcinoma Cells): These lines are standard models for studying the effects of drugs on the intestinal barrier and general cytotoxicity in intestinal cells.

General Cell Culture and Maintenance Protocol
  • Culture Medium:

    • GES-1: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Caco-2/HT-29: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (for Caco-2).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

  • Cryopreservation: Freeze cells in a mixture of 90% FBS and 10% DMSO for long-term storage in liquid nitrogen.

Experimental Protocols

The following are detailed protocols for three standard assays to measure cell viability, cytotoxicity, and apoptosis.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Mosapride dilutions. Include vehicle control (medium with the same concentration of solvent used for Mosapride) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cell lysis.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis buffer (often 10X, provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls on the same plate:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[13]

Materials:

  • 6-well plates or culture tubes

  • This compound stock solution

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating dead cells). Gently wash the attached cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect cells directly from the culture.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.

    • FITC Signal (Annexin V): Detects early and late apoptotic cells.

    • PI Signal: Detects late apoptotic and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates for presenting results from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM) Mean Absorbance (570 nm) ± SD % Cell Viability ± SD
Control (0) 1.25 ± 0.08 100.0 ± 6.4
1 1.28 ± 0.09 102.4 ± 7.2
10 1.31 ± 0.11 104.8 ± 8.8
50 1.22 ± 0.07 97.6 ± 5.6
100 1.15 ± 0.10 92.0 ± 8.0

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (µM) Mean Absorbance (490 nm) ± SD % Cytotoxicity ± SD
Vehicle Control 0.15 ± 0.02 0.0 ± 1.5
1 0.16 ± 0.03 0.8 ± 2.3
10 0.18 ± 0.02 2.5 ± 1.5
50 0.25 ± 0.04 8.3 ± 3.1
100 0.35 ± 0.05 16.7 ± 3.8
Max. LDH Release 1.35 ± 0.12 100.0 ± 8.9

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)

Concentration (µM) % Viable Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2) % Necrotic (Q1)
Control (0) 95.2 ± 2.1 2.5 ± 0.8 1.8 ± 0.5 0.5 ± 0.2
10 94.8 ± 2.5 2.7 ± 0.9 2.0 ± 0.6 0.5 ± 0.3
50 90.1 ± 3.3 5.8 ± 1.5 3.5 ± 0.9 0.6 ± 0.2
100 85.4 ± 4.1 9.2 ± 2.2 4.8 ± 1.1 0.6 ± 0.3

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Acquisition & Analysis A Seed Cells (GES-1, HepG2, etc.) in 96 or 6-well plates B Incubate 24h (Allow attachment) A->B C Treat with This compound (Various Concentrations) B->C D Incubate (24h, 48h, 72h) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V / PI Assay (Apoptosis) D->G H Spectrophotometer (Absorbance Reading) E->H F->H I Flow Cytometer (Fluorescence Detection) G->I J Calculate: - % Viability - % Cytotoxicity - % Apoptosis H->J I->J

Caption: General experimental workflow for assessing this compound cytotoxicity.

Mosapride_MoA cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Mosapride Mosapride Citrate Dihydrate Receptor 5-HT4 Receptor Mosapride->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca Ca²⁺ Influx PKA->Ca Promotes ACh Acetylcholine (ACh) Release Ca->ACh Triggers M3R M3 Receptor ACh->M3R Binds to Contraction Increased GI Motility & Contraction M3R->Contraction Leads to

Caption: Known mechanism of action of this compound.

Cellular_Assays cluster_assays Assay Readouts Cell_States Viable Cell Early Apoptosis Late Apoptosis / Necrosis MTT MTT Assay Mitochondrial Dehydrogenase Activity + Active Mitochondria (Viable) Cell_States:v->MTT Measures LDH LDH Assay Membrane Integrity - Compromised (Cytotoxicity) Cell_States:la->LDH Detects AnnexinV Annexin V / PI Assay PS Exposure (Annexin V) Membrane Permeability (PI) Cell_States:ea->AnnexinV Detects Cell_States:la->AnnexinV

Caption: Cellular events measured by key in vitro cytotoxicity assays.

References

Application Notes and Protocols for Mosapride Citrate Dihydrate in Ex Vivo Gut Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mosapride Citrate Dihydrate to induce and modulate peristalsis in ex vivo gut preparations. This compound is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that promotes gastrointestinal motility.[1][2][3] This document details its mechanism of action, provides a standardized protocol for preparing and experimenting with isolated intestinal segments, and summarizes key quantitative data from relevant studies.

Introduction

Gastrointestinal motility is a complex, coordinated process essential for digestion and nutrient absorption.[4] Peristalsis, the primary propulsive motor pattern, is controlled by the enteric nervous system (ENS).[5][6] Dysregulation of this process can lead to various motility disorders. Ex vivo organ bath studies using isolated intestinal segments are invaluable models for investigating the physiological and pharmacological regulation of peristalsis.[5][7]

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility by stimulating 5-HT4 receptors.[2][8] This activation facilitates the release of acetylcholine (ACh) from cholinergic neurons within the ENS, which in turn stimulates smooth muscle contractions.[1][3][9] Unlike older prokinetic agents, mosapride shows high selectivity for the 5-HT4 receptor with minimal affinity for dopamine D2 or 5-HT3 receptors, reducing the risk of certain side effects.[1][2][3] These notes outline the procedures for leveraging mosapride to study peristaltic activity in a controlled laboratory setting.

Principle of Action: Signaling Pathway

Mosapride selectively binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus.[1][3] This agonistic action triggers a signaling cascade that enhances the release of acetylcholine into the neuromuscular junction. The released acetylcholine then binds to muscarinic receptors on the surface of smooth muscle cells, leading to depolarization and contraction, which manifests as increased intestinal motility and peristalsis.[1][3]

Mosapride_Signaling_Pathway Mosapride Signaling Pathway for Gut Motility cluster_neuron Enteric Cholinergic Neuron cluster_muscle Smooth Muscle Cell Mosapride Mosapride Citrate Receptor5HT4 5-HT4 Receptor Mosapride->Receptor5HT4 Binds to AChVesicle Acetylcholine (ACh) Vesicles Receptor5HT4->AChVesicle Stimulates AChRelease AChVesicle->AChRelease Promotes MuscarinicReceptor Muscarinic Receptor AChRelease->MuscarinicReceptor ACh binds to Contraction Muscle Contraction (Peristalsis) MuscarinicReceptor->Contraction Initiates

Mosapride's mechanism of action on enteric neurons.

Quantitative Data Summary

The following table summarizes the potency of mosapride citrate in various ex vivo preparations as reported in the literature. This data is crucial for determining appropriate concentration ranges for experiments.

Preparation TypeSpeciesParameterValueReference
Ileum (electrically evoked contractions)Guinea PigEC5073 nM[8]
Distal Colon (evoked contractions)Guinea PigEC503029 nM[8]
Esophagus (carbachol-precontracted)RatEC50208 nM[8]
Striatum (receptor binding)Guinea PigIC50113 nM[8]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Experimental Workflow Overview

The general workflow for assessing the effect of mosapride on ex vivo gut preparations involves isolating an intestinal segment, mounting it in an organ bath, allowing for equilibration, recording baseline activity, applying the drug, and analyzing the resulting changes in motility.

Mosapride_ExVivo_Workflow General Workflow for Ex Vivo Gut Motility Assay A 1. Animal Euthanasia & Tissue Dissection B 2. Isolate Intestinal Segment (e.g., Guinea Pig Ileum) A->B C 3. Mount Segment in Organ Bath B->C D 4. Perfuse with Krebs Buffer (37°C, 95% O2 / 5% CO2) C->D E 5. Equilibration Period (e.g., 30-60 min) D->E F 6. Record Baseline Motility (Video, Transducers) E->F G 7. Administer Mosapride (Cumulative Concentrations) F->G H 8. Record Post-Drug Motility G->H I 9. Data Analysis (Frequency, Amplitude, Velocity) H->I

A typical experimental workflow for ex vivo studies.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies for studying intestinal motility in an organ bath.[6][10] Researchers should adapt it based on their specific equipment and experimental goals.

Materials and Reagents
  • This compound: (e.g., Santa Cruz Biotechnology, Sigma-Aldrich). Prepare a stock solution (e.g., 10 mM in DMSO or distilled water) and make serial dilutions.

  • Krebs Buffer (Krebs-Ringer Bicarbonate Solution): Composition (in mM): 118 NaCl, 4.75 KCl, 2.54 CaCl₂, 1.2 MgSO₄, 1.19 KH₂PO₄, 25 NaHCO₃, 11 Glucose.[6][10]

  • Carbogen Gas: 95% O₂ / 5% CO₂.

  • Animal Model: Guinea pig or rat. All procedures must be approved by an institutional animal care and use committee.

  • Equipment:

    • Organ bath system with temperature control and gas inflow.

    • Isotonic or isometric force transducers.

    • Data acquisition system (e.g., PowerLab, ADInstruments).

    • Video camera for visual recording and spatiotemporal mapping (optional).[7][10]

    • Peristaltic pump.

    • Standard surgical dissection tools.

Protocol Steps
  • Prepare Krebs Buffer: Prepare 4 L of Krebs buffer, heat to 37°C, and continuously aerate with carbogen gas for at least 30 minutes. Ensure the final pH is 7.4.[10]

  • Tissue Isolation:

    • Humanely euthanize the animal (e.g., guinea pig) via an approved method.

    • Perform a laparotomy to expose the abdominal cavity.

    • Carefully isolate a segment of the desired intestine (e.g., 5-10 cm of terminal ileum).

    • Place the isolated segment immediately into a petri dish containing ice-cold, carbogen-aerated Krebs buffer.

    • Gently flush the lumen of the segment with Krebs buffer to remove contents.

  • Mounting the Preparation:

    • Tie a surgical thread to the oral and aboral ends of the intestinal segment.

    • Mount the segment vertically in the organ bath chamber filled with 37°C, carbogenated Krebs buffer.

    • Attach the oral end to a fixed hook/cannula at the bottom of the chamber and the aboral end to the force transducer.

    • Apply a small amount of initial tension (e.g., 1 gram) and allow the tissue to equilibrate.

  • Equilibration:

    • Allow the tissue to equilibrate in the organ bath for 30-60 minutes.

    • During this period, continuously perfuse the bath with fresh, pre-warmed, and aerated Krebs buffer.

    • Replace the buffer every 15 minutes to wash out metabolic byproducts.

  • Recording Baseline Peristalsis:

    • After equilibration, stop the buffer replacement and record spontaneous contractile activity for a baseline period (e.g., 10-20 minutes). Peristalsis can be induced by slow intraluminal fluid infusion if spontaneous activity is low.[11]

  • Application of Mosapride Citrate:

    • Add mosapride to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration for a set period (e.g., 5-10 minutes) before adding the next concentration.

    • Record the contractile activity continuously throughout the drug administration period.

  • (Optional) Antagonist Studies:

    • To confirm the 5-HT4 receptor-mediated effect, pre-incubate a separate tissue preparation with a selective 5-HT4 antagonist like GR113808 (1 mg/kg) before adding mosapride.[8][12][13] The prokinetic effect of mosapride should be significantly reduced.

Data Analysis
  • Force Transducer Data: Analyze the recordings to quantify parameters such as:

    • Frequency of contractions: Number of peaks per unit time.

    • Amplitude of contractions: Height of the contractile peaks (grams or millinewtons).

    • Motility Index: An integrated measure of overall contractile activity (e.g., area under the curve).

  • Video Data (Spatiotemporal Mapping): Convert video recordings into spatiotemporal maps to analyze the velocity, length, and direction of peristaltic waves.[7][11] This method provides a more comprehensive view of coordinated motility patterns.

Conclusion

This compound is an effective and selective 5-HT4 receptor agonist for inducing and studying peristalsis in ex vivo gut preparations. By following the detailed protocols and utilizing the quantitative data provided, researchers can reliably investigate the mechanisms of gastrointestinal motility and evaluate novel prokinetic agents. The use of specific antagonists can further elucidate the pharmacological pathways involved.

References

Troubleshooting & Optimization

Mosapride citrate dihydrate stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Mosapride Citrate Dihydrate in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Mosapride is a selective serotonin 5-HT4 receptor agonist.[1] Its primary mechanism involves binding to 5-HT4 receptors in the enteric nervous system, which stimulates the release of acetylcholine.[1] This, in turn, enhances gastrointestinal motility.[1] Mosapride also exhibits some 5-HT3 receptor antagonist properties.[2][3] In a cellular context, activation of the 5-HT4 receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

Q2: How should I prepare this compound for cell culture experiments?

Due to its poor aqueous solubility, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[5][6][7] An aqueous solution should not be stored for more than a day.[5] For cell culture applications, dilute the DMSO stock solution into your pre-warmed (37°C) cell culture medium to the final desired concentration to avoid precipitation.[1]

Q3: What are the recommended storage conditions for this compound?

The solid, powdered form of this compound should be stored at temperatures between 2-8°C or not exceeding 30°C in a dry, cool, and well-ventilated place.[7][8][9][10][11][] Stock solutions in DMSO should be stored at -20°C or -80°C.

Q4: Is this compound stable in long-term cell culture?

While specific data on long-term stability in cell culture media is limited, the compound is known to be susceptible to degradation under certain conditions such as heat, light, and acidic or alkaline environments.[4][13][14] Given that cell culture conditions involve prolonged incubation at 37°C, a gradual degradation of the compound is possible. For experiments extending beyond 24-48 hours, it is advisable to either replenish the media with freshly diluted mosapride or to pre-determine its stability in your specific media and under your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms when adding mosapride to cell culture medium. 1. Poor aqueous solubility of this compound.[5][6] 2. The final concentration exceeds its solubility limit in the medium. 3. The medium was not pre-warmed before adding the mosapride solution.[1]1. Ensure the compound is first fully dissolved in DMSO to make a concentrated stock solution. 2. Pre-warm the cell culture medium to 37°C before adding the mosapride stock solution.[1] 3. Add the stock solution dropwise while gently swirling the medium. 4. If precipitation persists, consider lowering the final concentration or increasing the DMSO concentration in the final medium (ensure final DMSO concentration is non-toxic to your cells).
Inconsistent or diminishing biological effect over several days. 1. Degradation of this compound in the cell culture medium at 37°C. 2. Adsorption of the compound to plasticware.1. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Perform a stability study to determine the degradation rate in your specific cell culture setup (see Experimental Protocols section). 3. If adsorption is suspected, consider using low-adhesion plasticware.
Unexpected changes in cell morphology or viability. 1. Cytotoxicity from the compound at high concentrations. 2. Toxicity from the solvent (e.g., DMSO). 3. Alteration of medium pH by the compound or its degradation products.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Monitor the pH of your cell culture medium during the experiment.
Variability between experimental replicates. 1. Inconsistent preparation of mosapride solutions. 2. Pipetting errors. 3. Degradation of the stock solution.1. Prepare a fresh dilution from the stock solution for each experiment. 2. Ensure the stock solution is homogenous before use. 3. Use calibrated pipettes and proper pipetting techniques. 4. Store the stock solution in small aliquots to minimize freeze-thaw cycles.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterInformationReferences
Solubility
DMSO≥5 mg/mL to 90 mg/mL[6][7][15][16]
DMF~20 mg/ml[5]
Aqueous BuffersSparingly soluble / Insoluble[5][6]
Aqueous Solution StorageNot recommended for more than one day[5]
Storage Conditions (Solid Form) 2-8°C or not exceeding 30°C. Keep in a dry, cool, well-ventilated place.[7][8][9][10][11][]
Storage Conditions (DMSO Stock) -20°C or -80°C[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like acetonitrile)

  • Sterile, sealed containers (e.g., 15 mL conical tubes)

  • Incubator at 37°C with 5% CO2

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Mosapride Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Spiked Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • Spike the medium with the mosapride stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

    • Aliquot the spiked medium into sterile, sealed containers for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubation: Place the containers in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At each time point, remove one container from the incubator.

    • Filter a portion of the medium through a 0.22 µm syringe filter to remove any potential precipitates or microbial contamination.

    • Transfer the filtered medium to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method. The method should be able to separate the parent mosapride peak from any potential degradation products.[13][14]

    • Set the UV detector to a wavelength where mosapride shows maximum absorbance (e.g., around 274 nm or 309 nm).[5]

    • Inject a standard of known concentration to generate a calibration curve.

  • Data Analysis:

    • Quantify the peak area of the mosapride peak at each time point.

    • Calculate the concentration of mosapride remaining at each time point using the calibration curve.

    • Plot the concentration of mosapride versus time to determine its degradation profile.

Visualizations

Mosapride_Signaling_Pathway cluster_cell Cell Membrane mosapride Mosapride Citrate receptor 5-HT4 Receptor mosapride->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream phosphorylates

Caption: Signaling pathway of Mosapride Citrate via the 5-HT4 receptor.

Troubleshooting_Workflow start Inconsistent Experimental Results check_prep Review Solution Preparation start->check_prep sol_precip Precipitate observed? check_prep->sol_precip sol_fresh Using fresh dilutions? check_prep->sol_fresh check_stability Is the experiment >24h? check_dose Review Compound Concentration check_stability->check_dose No action_replenish Action: Replenish media with fresh compound every 24-48h. check_stability->action_replenish Yes action_dose_curve Action: Perform dose-response and cytotoxicity assays. check_dose->action_dose_curve sol_precip->check_stability No action_warm Action: Pre-warm media to 37°C. Use DMSO stock. sol_precip->action_warm Yes sol_fresh->check_stability Yes action_new_stock Action: Prepare fresh stock and dilutions. sol_fresh->action_new_stock No end Consistent Results action_warm->end action_new_stock->end action_replenish->end action_dose_curve->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting Mosapride citrate dihydrate variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mosapride citrate dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear guidance on the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective serotonin 5-HT4 receptor agonist.[1][2][3] Its primary action involves binding to and activating 5-HT4 receptors in the gastrointestinal (GI) tract. This activation stimulates the release of acetylcholine, a neurotransmitter that enhances smooth muscle contraction and promotes GI motility.[1][3] Mosapride is used to treat conditions like heartburn, bloating, and discomfort associated with delayed gastric emptying.[3] It has minimal affinity for 5-HT3 and D2 dopamine receptors, which reduces the likelihood of certain side effects.[3]

Q2: My experimental results with Mosapride are inconsistent. What are the potential causes?

Variability in experimental outcomes with this compound can stem from several factors:

  • Poor Aqueous Solubility: this compound has low solubility in water and aqueous buffers, which can lead to incomplete dissolution and inaccurate final concentrations in your experiments.[1][4][5]

  • Metabolism and Active Metabolites: Mosapride is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[3][6] Its major active metabolite, known as M1, also exhibits biological activity as a 5-HT3 receptor antagonist.[2] The interplay between the parent compound and this metabolite can influence the net pharmacological effect.

  • First-Pass Metabolism: In oral administration studies, Mosapride undergoes significant first-pass metabolism, which can vary between species and even between sexes within the same species, leading to differences in bioavailability.[7][8]

  • Solution Instability: Aqueous solutions of Mosapride may not be stable for extended periods. It is recommended to use freshly prepared solutions.[1] The compound's stability can also be affected by pH and exposure to light and heat.[9]

Q3: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] A stock solution can then be further diluted with your aqueous buffer or cell culture medium to the desired final concentration.[1][10] It is advisable to purge the solvent with an inert gas before dissolving the compound to enhance stability.[1] For in vivo studies, if high concentrations of DMSO are a concern for toxicity, consider alternative formulation strategies or ensure the final DMSO concentration is within acceptable limits for the animal model.[11]

Troubleshooting Guides

Issue 1: Low or Variable Agonist Activity in In Vitro Assays

Possible Causes:

  • Incomplete Dissolution: The compound may not be fully dissolved in your aqueous assay buffer.

  • Degradation of the Compound: Mosapride may have degraded in solution.

  • Incorrect Concentration: Errors in serial dilutions or incomplete initial dissolution can lead to a lower than expected final concentration.

Troubleshooting Workflow:

start Start: Inconsistent In Vivo Results assess_pk Conduct Pharmacokinetic (PK) Study start->assess_pk measure_parent_metabolite Measure Plasma Levels of Mosapride and M1 assess_pk->measure_parent_metabolite correlate_pk_pd Correlate PK with Pharmacodynamic (PD) Endpoints measure_parent_metabolite->correlate_pk_pd consider_route Consider Alternative Administration Route (e.g., IV) to Bypass First-Pass Metabolism correlate_pk_pd->consider_route If high variability in oral bioavailability is observed check_interactions Review Co-administered Drugs for CYP3A4 Interactions correlate_pk_pd->check_interactions modify_protocol Modify Experimental Protocol consider_route->modify_protocol check_interactions->modify_protocol If potential interactions are identified end End: Reproducible In Vivo Data modify_protocol->end Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 binds & activates AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP increases PKA PKA cAMP->PKA activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release promotes Contraction Smooth Muscle Contraction ACh_release->Contraction induces prep_stock Prepare Mosapride Stock Solution add_drug Add Mosapride (Concentration-Response) prep_stock->add_drug prep_tissue Isolate & Mount Tissue/Culture Cells equilibrate Equilibrate Preparation prep_tissue->equilibrate equilibrate->add_drug record_response Record Biological Response add_drug->record_response analyze_data Analyze Data (e.g., EC50) record_response->analyze_data

References

Technical Support Center: Mitigating Mosapride Citrate Dihydrate Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the known off-target effects of mosapride citrate dihydrate in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of this compound?

A1: this compound is primarily a selective serotonin 5-HT4 receptor agonist, which is its on-target activity responsible for its prokinetic effects in the gastrointestinal tract.[1][2] However, it exhibits several off-target activities that can confound experimental results in cellular assays:

  • 5-HT3 Receptor Antagonism: Both mosapride and its major active metabolite, M1, act as antagonists at the 5-HT3 receptor.[2][3]

  • Cardiac 5-HT4 Receptor Partial Agonism: In cardiac tissues, mosapride can act as a partial agonist at the 5-HT4 receptor, which may differ from its full agonistic activity in other cell types.

  • Kv4.3 Potassium Channel Inhibition: Mosapride has been shown to inhibit the Kv4.3 voltage-gated potassium channel in a concentration-dependent manner.

Q2: How can I differentiate between on-target 5-HT4 receptor-mediated effects and off-target effects in my cellular assay?

A2: To dissect the specific effects of mosapride, a combination of selective antagonists and control experiments is essential.

  • For 5-HT4 on-target validation: Use a selective 5-HT4 receptor antagonist, such as GR 113808 or GR 125487. If the observed effect of mosapride is blocked or reversed by the co-administration of a 5-HT4 antagonist, it is likely mediated by the 5-HT4 receptor.[1][4]

  • For 5-HT3 off-target investigation: To determine if the observed effects are due to 5-HT3 receptor antagonism by mosapride or its M1 metabolite, include a known selective 5-HT3 receptor antagonist, like ondansetron, as a positive control for 5-HT3 antagonism.[5][6]

  • For Kv4.3 off-target assessment: If your cellular system expresses Kv4.3 channels, consider using a known Kv4.3 channel blocker as a positive control to compare its effects with those of mosapride.

Q3: What are the typical concentrations of mosapride that might lead to off-target effects?

A3: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target. Based on available data, mosapride's affinity for the 5-HT4 receptor is higher than for its off-targets. However, at higher concentrations, off-target effects are more likely. For instance, the IC50 for mosapride's inhibition of Kv4.3 channels is in the micromolar range, whereas its affinity for the 5-HT4 receptor is in the nanomolar range.[1][7] It is crucial to perform dose-response experiments to determine the optimal concentration of mosapride that elicits the desired on-target effect with minimal off-target interference.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in my cellular assay when using mosapride.

This could be due to one or more of mosapride's off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Action:

    • Protocol: Co-incubate your cells with mosapride and a selective 5-HT4 antagonist (e.g., GR 113808 at a concentration of 10-100 nM).

    • Expected Outcome: If the effect of mosapride is attenuated or abolished, it confirms that the response is mediated by the 5-HT4 receptor.[1][4]

  • Investigate 5-HT3 Receptor Antagonism:

    • Rationale: Mosapride and its M1 metabolite can antagonize 5-HT3 receptors.[2][3] This is particularly relevant if your cells express 5-HT3 receptors and your assay involves serotonin or other 5-HT3 agonists.

    • Protocol:

      • Run a parallel experiment with a selective 5-HT3 agonist (e.g., 2-methyl-5-HT) to confirm 5-HT3 receptor functionality in your cell line.

      • In another group, pre-incubate the cells with a selective 5-HT3 antagonist (e.g., ondansetron, 1-10 µM) before adding the 5-HT3 agonist to confirm blockade.[6][8]

      • Test the effect of mosapride in the presence of the 5-HT3 agonist. If mosapride blocks the agonist's effect, it confirms its 5-HT3 antagonist activity in your system.

  • Assess Kv4.3 Channel Inhibition:

    • Rationale: Mosapride can inhibit Kv4.3 channels, which is relevant in excitable cells like neurons and cardiomyocytes where these channels regulate membrane potential and repolarization.[9]

    • Protocol:

      • If you suspect Kv4.3 inhibition, characterize the electrophysiological properties of your cells using techniques like patch-clamping.

      • Apply mosapride and observe for changes in the transient outward potassium current (Ito), which is mediated by Kv4.3 channels.[9][10]

      • Use a known Kv4.3 inhibitor as a positive control for comparison.

Workflow for Troubleshooting Unexpected Results

G start Unexpected Results with Mosapride confirm_on_target Confirm 5-HT4 On-Target Action (Use 5-HT4 Antagonist, e.g., GR 113808) start->confirm_on_target on_target_confirmed Effect is 5-HT4 Mediated confirm_on_target->on_target_confirmed Blocked off_target_suspected Off-Target Effect Likely confirm_on_target->off_target_suspected Not Blocked investigate_5ht3 Investigate 5-HT3 Antagonism (Use 5-HT3 Agonist/Antagonist Controls) assess_kv43 Assess Kv4.3 Inhibition (e.g., Patch-Clamp) off_target_suspected->investigate_5ht3 off_target_suspected->assess_kv43 no_block Effect Not Blocked blocked Effect Blocked

Caption: Troubleshooting workflow for unexpected results.

Quantitative Data Summary

The following tables summarize the known binding affinities and effective concentrations of mosapride and relevant compounds.

Table 1: Mosapride Binding Affinity and Potency

CompoundTargetActionValueUnitsReference
Mosapride5-HT4 ReceptorAgonist113 (IC50)nM[1]
Mosapride5-HT4 ReceptorAgonist84.2 (Ki)nM[7]
Mosapride5-HT3 ReceptorAntagonist4.03 (IC50)µM[11]
MosaprideKv4.3 ChannelInhibitor15.2 (IC50)µM[9]

Table 2: Potency of Relevant Antagonists for Control Experiments

AntagonistTargetTypical In Vitro ConcentrationUnitsReference
GR 1138085-HT4 Receptor10 - 100nM[4]
Ondansetron5-HT3 Receptor1 - 10µM[6][8]

Key Signaling Pathways

On-Target: 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

G Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Agonist Gs Gs-protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Mosapride on-target 5-HT4 signaling pathway.

Off-Target 1: 5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations (Na+, K+, Ca2+), leading to depolarization of the cell membrane. Mosapride and its M1 metabolite act as antagonists, blocking this channel and preventing depolarization.

G cluster_membrane Cell Membrane HTR3 5-HT3 Receptor (Ligand-gated ion channel) Cations Cation Influx (Na+, K+, Ca2+) HTR3->Cations Serotonin Serotonin Serotonin->HTR3 Activates Mosapride Mosapride / M1 Mosapride->HTR3 Antagonist (Blocks) Depolarization Depolarization Cations->Depolarization

Caption: Mosapride off-target 5-HT3 antagonist action.

Off-Target 2: Kv4.3 Channel Function

The Kv4.3 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the action potential in excitable cells by mediating the transient outward potassium current (Ito). Mosapride can inhibit this channel, potentially prolonging the action potential.

G cluster_membrane Cell Membrane Kv43 Kv4.3 Channel K_efflux K+ Efflux (Ito) Kv43->K_efflux Depolarization Membrane Depolarization Depolarization->Kv43 Opens Mosapride Mosapride Mosapride->Kv43 Inhibits Repolarization Repolarization K_efflux->Repolarization

Caption: Mosapride off-target inhibition of Kv4.3 channel.

Detailed Experimental Protocols

Protocol 1: Validating On-Target 5-HT4 Receptor Activation and Mitigating Off-Target Effects

Objective: To confirm that the observed cellular response to mosapride is mediated by the 5-HT4 receptor and not by off-target effects on the 5-HT3 receptor.

Materials:

  • Cells expressing 5-HT4 and potentially 5-HT3 receptors.

  • This compound.

  • Selective 5-HT4 antagonist: GR 113808.

  • Selective 5-HT3 antagonist: Ondansetron.

  • Appropriate cell culture medium and supplements.

  • Assay-specific reagents (e.g., cAMP assay kit, reporter gene constructs).

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Compounds: Prepare stock solutions of mosapride, GR 113808, and ondansetron in a suitable solvent (e.g., DMSO or ethanol) and then dilute to final working concentrations in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Experimental Groups:

    • Vehicle Control (medium with solvent).

    • Mosapride alone (at various concentrations to determine dose-response).

    • GR 113808 alone (at 100 nM).

    • Ondansetron alone (at 10 µM).

    • Mosapride + GR 113808 (pre-incubate with GR 113808 for 30 minutes before adding mosapride).

    • Mosapride + Ondansetron (pre-incubate with ondansetron for 30 minutes before adding mosapride).

  • Treatment:

    • For antagonist groups, replace the medium with the medium containing the respective antagonist and incubate for 30 minutes at 37°C.

    • Add mosapride to the designated wells.

    • Incubate for the desired period based on your specific assay (e.g., 15-30 minutes for cAMP assays, longer for gene expression or proliferation assays).

  • Assay Measurement: Perform the specific cellular assay (e.g., measure cAMP levels, reporter gene activity, or cell proliferation).

  • Data Analysis: Compare the response in the "Mosapride alone" group to the "Mosapride + GR 113808" group. A significant reduction in the response in the co-treated group indicates a 5-HT4-mediated effect. Compare the "Mosapride alone" group to the "Mosapride + Ondansetron" group to assess any contribution from 5-HT3 antagonism.

This comprehensive guide should assist researchers in designing and troubleshooting their cellular assays involving this compound, ensuring more accurate and reliable results.

References

Navigating the Formulation Labyrinth: A Technical Support Center for Mosapride Citrate Dihydrate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for researchers encountering challenges with the formulation of mosapride citrate dihydrate for in vivo studies. This compound, a selective 5-HT4 receptor agonist, presents formulation hurdles primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This inherent poor solubility can lead to variable oral bioavailability, complicating the interpretation of preclinical and clinical data.

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It aims to directly address specific issues related to solubility, stability, excipient compatibility, and the practical application of various formulation strategies.

Troubleshooting Guide

Issue 1: Poor and pH-Dependent Aqueous Solubility

Question: My this compound formulation shows low and inconsistent solubility in aqueous vehicles. How can I improve this for my in vivo study?

Answer: The poor aqueous solubility of this compound is a well-documented challenge. Its solubility is also pH-dependent, which can lead to variable dissolution in different segments of the gastrointestinal tract.

Recommended Solutions:

  • pH Adjustment: Mosapride citrate's solubility is higher in acidic conditions. For oral gavage studies, consider using a vehicle with a lower pH, such as 0.1 N HCl, where its solubility is significantly increased compared to water or neutral pH buffers. However, be mindful of the potential for gastrointestinal irritation in your animal model.

  • Co-solvents: The use of water-miscible organic solvents can enhance solubility. However, the choice and concentration of co-solvents must be carefully considered to avoid toxicity in animal studies.

  • Solubilization Techniques: For more robust and scalable solutions, consider advanced formulation strategies designed to enhance the solubility and dissolution rate of poorly water-soluble drugs. These are detailed in the FAQs below.

Issue 2: Formulation Instability and Drug Degradation

Question: I am observing degradation of this compound in my formulation during preparation or storage. What are the likely causes and how can I prevent this?

Answer: this compound can be susceptible to degradation under certain stress conditions. A stability-indicating method development study showed that the drug degrades under acidic, alkaline, and oxidative stress.[2]

Recommended Solutions:

  • pH Control: Avoid highly alkaline conditions in your formulation, as this can lead to hydrolysis. While acidic pH improves solubility, extreme acidic conditions can also promote degradation over time.[2] Buffering your formulation to a mildly acidic pH may offer a compromise between solubility and stability.

  • Protection from Light and Heat: Although photolytic and thermal degradation were found to be less significant in one study, it is good practice to protect the formulation from light and store it at controlled room temperature or under refrigeration, as indicated by stability studies.[2]

  • Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants in your formulation could be beneficial. However, compatibility of the antioxidant with mosapride and other excipients must be verified.

  • Proper Excipient Selection: Ensure that the chosen excipients are compatible with this compound. Compatibility studies using techniques like Fourier-Transform Infrared (FTIR) spectroscopy are recommended.[1][3]

Issue 3: Inconsistent In Vivo Exposure and High Variability

Question: My in vivo pharmacokinetic study with this compound is showing high variability in plasma concentrations between subjects. What formulation factors could be contributing to this?

Answer: High inter-subject variability is a common consequence of formulating a BCS Class II drug. The oral absorption of this compound is likely dissolution rate-limited, meaning that small variations in gastrointestinal physiology (e.g., gastric emptying time, intestinal pH) can have a significant impact on drug absorption.

Recommended Solutions:

  • Enhance Dissolution Rate: The most effective way to reduce variability is to employ a formulation strategy that improves the dissolution rate. This will make absorption less dependent on physiological variables. Refer to the FAQ section for details on solid dispersions, nanosuspensions, and cyclodextrin complexation.

  • Particle Size Reduction: While not as advanced as other techniques, micronization of the drug powder can increase the surface area available for dissolution.

  • Fasted vs. Fed State: The presence of food can significantly alter the gastrointestinal environment and, consequently, drug absorption. Ensure that your study protocol clearly defines and controls the feeding status of the animals to minimize this source of variability.

Frequently Asked Questions (FAQs)

Formulation Strategies

Question: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Answer: Several advanced formulation strategies have been successfully applied to improve the solubility and bioavailability of this compound. The choice of strategy will depend on the desired release profile, dose, and available manufacturing capabilities.

Formulation StrategyPrincipleKey AdvantagesPotential Challenges
Solid Dispersions The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix.[1]Significant increase in dissolution rate and bioavailability.Potential for drug recrystallization during storage, leading to decreased dissolution.
Nanosuspensions The drug is formulated as nanocrystals stabilized by surfactants and polymers.Increased surface area for dissolution, leading to faster dissolution and improved absorption.Physical instability (particle growth), requiring careful selection of stabilizers.
Cyclodextrin Inclusion Complexes The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[4][5][6]Enhanced solubility and dissolution rate.Can be limited by the stoichiometry of complexation and the dose of the drug.
Excipient Compatibility

Question: Which excipients are known to be compatible with this compound?

Answer: Based on published formulation studies, the following excipients have been shown to be compatible with this compound, as confirmed by FTIR studies:

  • Polymers for Solid Dispersions: Polyethylene Glycol (PEG) 4000, Hydroxypropyl Methylcellulose (HPMC), Eudragit E100.[1][7]

  • Cyclodextrins: β-cyclodextrin (β-CD), Sulfobutyl Ether β-cyclodextrin (SBE7β-CD).[4][5][6]

  • Tablet Fillers/Binders: Lactose, Microcrystalline Cellulose (MCC).[7]

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate.[8]

  • Lubricants/Glidants: Magnesium stearate, Talc, Aerosil.[3]

  • Surfactants/Solubilizers: Poloxamer 407, Poloxamer 188.[8][9]

It is crucial to perform compatibility studies with your specific formulation components.

Analytical Methods

Question: What analytical methods are suitable for quantifying this compound in formulations and biological samples?

Answer: A range of analytical methods are available for the analysis of this compound:

MethodApplicationWavelength/Conditions
UV-Vis Spectrophotometry Quantification in dissolution media and for content uniformity in formulations.λmax at approximately 270 nm in simulated saliva (pH 6.8) and 272 nm in 0.1 N HCl.[1]
High-Performance Liquid Chromatography (HPLC) Quantification in formulations and biological fluids (plasma, etc.). Provides higher specificity than UV-Vis.Various methods have been published. A common approach uses a C18 column with a mobile phase of a buffered aqueous solution and an organic modifier (e.g., methanol, acetonitrile). UV detection is typically performed around 274 nm.[10][11]
Quantitative Nuclear Magnetic Resonance (qNMR) Accurate quantification of the active pharmaceutical ingredient (API) and determination of the salt-forming ratio.[10][12]Utilizes internal standards for quantification.
Spectrofluorimetry Determination in the presence of degradation products.Excitation at 276 nm and emission at 344 nm in 0.1 M NaOH.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Melting Method

Objective: To enhance the solubility and dissolution rate of this compound by preparing a solid dispersion with PEG 4000.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 4000

  • Mortar and pestle

  • Heating mantle or hot plate with magnetic stirrer

  • Sieve

Procedure:

  • Weigh this compound and PEG 4000 in the desired ratio (e.g., 1:2 drug-to-carrier weight ratio).[1]

  • Triturate the powders together in a mortar and pestle to obtain a homogenous physical mixture.

  • Transfer the mixture to a suitable container and heat it on a heating mantle to a temperature slightly above the melting point of PEG 4000 (approximately 60-65°C) with constant stirring until a clear, molten mass is obtained.[1]

  • Remove the container from the heat and allow it to cool rapidly to solidify the mass. This can be done by placing it in an ice bath.

  • Pulverize the solidified mass in a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Characterization: The successful formation of a solid dispersion should be confirmed by techniques such as Differential Scanning Calorimetry (DSC) to observe the disappearance of the drug's melting peak, and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To improve the solubility of this compound through complexation with SBE7β-CD.

Materials:

  • This compound

  • Sulfobutyl Ether β-cyclodextrin (SBE7β-CD)

  • Methanol

  • Distilled water

  • Freeze-dryer

  • Sieve

Procedure:

  • Prepare a 1:1 molar ratio of this compound and SBE7β-CD.

  • Dissolve the appropriate amounts of both components in a 50:50 (v/v) mixture of methanol and distilled water to obtain a clear solution.[5]

  • Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution using a freeze-dryer for 48 hours at -50°C.[5]

  • Pulverize the resulting freeze-dried powder and pass it through a sieve (e.g., No. 60) to obtain a uniform powder.[5]

  • Store the inclusion complex in a desiccator.

Characterization: The formation of the inclusion complex can be verified by phase solubility studies, DSC, XRD, and FTIR spectroscopy.[5]

Protocol 3: Stability Testing of this compound Formulations

Objective: To assess the stability of a this compound formulation under accelerated conditions as per ICH guidelines.

Materials:

  • Your this compound formulation

  • Stability chamber

  • Appropriate analytical equipment for drug quantification (e.g., HPLC)

Procedure:

  • Package the formulation in containers that are similar to the intended storage containers.

  • Place the samples in a stability chamber set to accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).[1]

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color, clarity, or precipitation.

    • Drug Content (Assay): Quantify the amount of this compound remaining in the formulation using a validated stability-indicating analytical method (e.g., HPLC).

    • Degradation Products: Monitor for the appearance and growth of any degradation peaks.

    • Dissolution (for solid dosage forms): Perform in vitro dissolution testing to ensure the release profile is maintained.

  • Compare the results to the initial (time 0) data to evaluate the stability of the formulation.

Visualizations

Mosapride_Signaling_Pathway Mosapride Mosapride Citrate HT4_Receptor 5-HT4 Receptor (on Enteric Neurons) Mosapride->HT4_Receptor Binds and Activates AC Adenylate Cyclase HT4_Receptor->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes Smooth_Muscle Gastrointestinal Smooth Muscle ACh_Release->Smooth_Muscle Acts on Muscarinic Receptors Contraction Increased Motility and Contraction Smooth_Muscle->Contraction

Caption: Mosapride's Mechanism of Action on GI Motility.

Formulation_Workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Physicochemical Physicochemical Characterization (Solubility, pKa, LogP) Compatibility Drug-Excipient Compatibility (FTIR, DSC) Physicochemical->Compatibility Strategy Select Formulation Strategy (Solid Dispersion, Nanosuspension, etc.) Compatibility->Strategy Optimization Formulation Optimization (DOE) Strategy->Optimization Characterization In Vitro Characterization (Dissolution, Particle Size) Optimization->Characterization PK_Study Pharmacokinetic (PK) Study in Animal Model Characterization->PK_Study Data_Analysis Data Analysis and Bioavailability Assessment PK_Study->Data_Analysis Data_Analysis->Optimization Iterate if needed

Caption: Workflow for Mosapride In Vivo Formulation.

References

Adjusting pH for optimal Mosapride citrate dihydrate activity in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the optimal use of Mosapride citrate dihydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound has limited solubility in aqueous solutions. The recommended method for preparing a stock solution is to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1][2] A stock solution can be made by dissolving the compound in DMSO to a concentration of at least 5 mg/mL or in DMF to approximately 15-20 mg/mL.[1][2] For final experimental concentrations, this stock solution should be diluted with the aqueous buffer of choice.

Q2: At what pH is this compound most soluble?

A2: this compound exhibits pH-dependent solubility. It is more soluble in acidic conditions. For instance, its solubility is significantly higher in 0.1 N HCl (pH ~1.2) compared to water or phosphate buffer at pH 6.8.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A3: Directly dissolving this compound in aqueous buffers is not recommended due to its sparingly soluble nature.[2] To achieve the desired concentration without precipitation, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer.[2]

Q4: What is the mechanism of action of Mosapride?

A4: Mosapride is a selective 5-HT4 receptor agonist.[3] By activating 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, which in turn stimulates gastrointestinal motility.[4] Mosapride also has a weak affinity for 5-HT3 receptors, where it acts as an antagonist.[1][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Buffers

Solvent/BufferpHSolubility
WaterNeutralInsoluble to sparingly soluble
0.1 N Hydrochloric Acid~1.2Soluble
Phosphate Buffered Saline (PBS)7.2Approx. 0.2 mg/mL (when diluted from a DMF stock)[2]
Dimethyl Sulfoxide (DMSO)N/A≥ 5 mg/mL[1]
Dimethyl Formamide (DMF)N/A~15-20 mg/mL[2]
MethanolN/ASlightly soluble[]

Note: The aqueous solubility of this compound is limited. The provided value in PBS is achieved by diluting a concentrated stock solution in DMF.[2] Direct dissolution in PBS will likely result in a lower solubility.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution for In Vitro Assays

Objective: To prepare a working solution of this compound in a physiological buffer for use in cell-based or tissue-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder (Molecular Weight: 650.05 g/mol ).

    • Dissolve the powder in pure DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.5 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution in PBS (pH 7.4):

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the DMSO stock solution into sterile PBS (pH 7.4) to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the DMSO stock solution to the PBS and immediately vortex the solution. Do not add PBS to the concentrated DMSO stock. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.

Protocol 2: Assessment of Mosapride Activity using a 5-HT4 Receptor Functional Assay in Isolated Guinea Pig Ileum

Objective: To determine the agonist activity of this compound at the 5-HT4 receptor by measuring its effect on the contractility of an isolated guinea pig ileum preparation.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11)

  • This compound

  • 5-HT (Serotonin) as a reference agonist

  • GR 113808 (a selective 5-HT4 antagonist) for validation

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in Krebs solution continuously gassed with carbogen.

    • Remove the longitudinal muscle strip with the myenteric plexus attached.

    • Suspend the tissue strip in an organ bath containing Krebs solution at 37°C and continuously bubbled with carbogen.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Experimental Protocol:

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • After the equilibration period, elicit a reference contraction with a submaximal concentration of 5-HT to ensure tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the organ bath at regular intervals.

    • To confirm that the observed effect is mediated by 5-HT4 receptors, perform a parallel experiment where the tissue is pre-incubated with a selective 5-HT4 antagonist (e.g., GR 113808) before constructing the Mosapride concentration-response curve.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist like 5-HT.

    • Plot the concentration-response data and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) to determine the potency of Mosapride.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of the DMSO stock solution into an aqueous buffer.

  • Cause A: High final concentration of Mosapride. The aqueous solubility of Mosapride citrate is limited. Attempting to make a high concentration working solution in buffer can lead to precipitation.

    • Solution: Re-evaluate the required final concentration. If a high concentration is necessary, consider using a co-solvent system, but be mindful of its potential effects on your experimental model.

  • Cause B: Improper mixing technique. Adding the aqueous buffer to the concentrated DMSO stock can cause localized high concentrations of the drug, leading to precipitation.

    • Solution: Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Cause C: Low temperature of the aqueous buffer. The solubility of many compounds, including Mosapride citrate, decreases at lower temperatures.

    • Solution: Ensure your aqueous buffer is at room temperature or the intended experimental temperature before adding the DMSO stock.

  • Cause D: High final percentage of DMSO. While DMSO is a good solvent for the initial stock, a high percentage in the final aqueous solution can alter the solvent properties and cause the compound to precipitate.

    • Solution: Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.5%.

Issue 2: Inconsistent or no biological activity observed in an in vitro assay.

  • Cause A: Incorrect pH of the buffer. The activity of this compound may be pH-dependent. An inappropriate buffer pH could alter the drug's charge state and its interaction with the 5-HT4 receptor.

    • Solution: Verify the pH of your experimental buffer. For most physiological assays, a pH of 7.4 is recommended.

  • Cause B: Degradation of the compound. this compound, like many organic molecules, can degrade over time, especially if not stored correctly.

    • Solution: Ensure that your stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

  • Cause C: Low receptor expression in the cell line or tissue. The observed activity is dependent on the presence of the 5-HT4 receptor.

    • Solution: Confirm the expression of the 5-HT4 receptor in your experimental model using techniques such as Western blotting, qPCR, or by using a positive control agonist with known activity.

Visualizations

Mosapride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mosapride Mosapride Citrate receptor 5-HT4 Receptor mosapride->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) camp->pka Activates ach_release Increased Acetylcholine Release pka->ach_release Leads to motility Increased Gastrointestinal Motility ach_release->motility Promotes Experimental_Workflow start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) start->prep_buffer dilute Serially Dilute Stock into Buffer prep_stock->dilute prep_buffer->dilute vortex Vortex Immediately After Dilution dilute->vortex assay Perform In Vitro Assay vortex->assay end End assay->end Troubleshooting_Logic start Issue Encountered precipitation Precipitation in Working Solution? start->precipitation no_activity No/Low Biological Activity? start->no_activity check_conc Check Final Concentration precipitation->check_conc Yes check_mixing Review Mixing Technique precipitation->check_mixing Yes check_temp Check Buffer Temperature precipitation->check_temp Yes check_dmso Verify Final DMSO % precipitation->check_dmso Yes check_ph Verify Buffer pH no_activity->check_ph Yes check_storage Check Stock Solution Storage no_activity->check_storage Yes check_receptor Confirm Receptor Expression no_activity->check_receptor Yes

References

Preventing precipitation of Mosapride citrate dihydrate in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosapride citrate dihydrate. Our aim is to help you prevent and resolve issues related to the precipitation of this compound in your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits varying solubility in different solvents. It is sparingly soluble in water and ethanol, but freely soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its aqueous solubility is pH-dependent.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For high-concentration stock solutions, DMSO or DMF are recommended due to the high solubility of this compound in these solvents. A stock solution in DMSO can be prepared at concentrations of ≥5 mg/mL.[1]

Q3: Why is my this compound precipitating when I dilute my DMSO stock solution with an aqueous buffer?

A3: Precipitation upon dilution of a DMSO stock with aqueous buffers is a common issue known as "salting out" or "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO concentration decreases upon dilution, the solubility of the compound in the mixed solvent system drops, leading to precipitation. The pH of the final aqueous solution also plays a critical role; if the pH is not optimal for solubility, precipitation is more likely.

Q4: What is the ideal pH range for maintaining this compound in an aqueous solution?

A4: this compound is a weak base and its solubility in aqueous solutions is pH-dependent. It is more soluble in acidic conditions. For instance, its solubility is significantly higher in 0.1 N HCl (pH 1.2) compared to water or phosphate buffer at pH 6.8. The predicted pKa values for Mosapride are 7.9 (strongest acidic) and 6.06 (strongest basic).[2] To maintain solubility, the pH of the final aqueous solution should be kept in the acidic range, ideally below the pKa of the basic functional group.

Q5: How should I store my this compound stock solutions?

A5: Solid this compound should be stored at 2-8°C.[1][3] Stock solutions in DMSO or DMF should be stored at -20°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[4]

Troubleshooting Guide

Issue 1: Precipitation observed immediately upon dissolving this compound in an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility in the chosen buffer. 1. Prepare a high-concentration stock solution in DMSO or DMF first.2. Dilute the stock solution into the aqueous buffer with vigorous vortexing.The compound remains in solution due to the initial dissolution in a high-solubility solvent.
The pH of the buffer is too high. 1. Measure the pH of your buffer.2. Adjust the pH to a more acidic range (e.g., pH 3-5) using a suitable acid (e.g., HCl).Increased solubility and prevention of precipitation.
Insufficient mixing or sonication. 1. Ensure the solution is being vigorously mixed during and after the addition of the compound.2. Use a sonicator to aid dissolution.Complete dissolution of the compound.
Issue 2: Precipitation occurs over time after preparing the stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation of the solution. 1. Prepare a less concentrated stock solution.2. If a high concentration is necessary, consider preparing it fresh before each experiment.The solution remains stable without precipitation.
Temperature fluctuations affecting solubility. 1. Store the stock solution at a constant and appropriate temperature (-20°C for organic stocks).2. Allow the solution to come to room temperature before use.Prevention of temperature-induced precipitation.
Salt disproportionation. This can occur in citrate salts where the free base is less soluble. Ensure the pH of the solution is maintained in the acidic range to keep the molecule protonated and in its salt form.The compound remains in its more soluble salt form.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water4.84 µg/mL
Phosphate Buffer (pH 6.8)14.25 µg/mL
0.1 N HCl (pH 1.2)30.21 µg/mL
Dimethyl Sulfoxide (DMSO)≥5 mg/mL[1]
Dimethylformamide (DMF)Soluble
MethanolSlightly soluble[]
EthanolInsoluble[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₇ClFN₃O₁₂[2]
Molecular Weight650.0 g/mol [2]
pKa (Strongest Acidic)7.9[2]
pKa (Strongest Basic)6.06[2]
FormWhite to yellowish-white crystalline powder[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 6.5 mg of this compound (MW: 650.0 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the solid.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to be in the acidic range (e.g., pH 4.0). Filter the buffer through a 0.22 µm filter.

  • Pre-warming: Allow the DMSO stock solution and the aqueous buffer to equilibrate to room temperature.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally <1%) to minimize its potential effects on biological experiments.

  • Use Immediately: Use the final aqueous solution as soon as possible after preparation, as its stability may be limited.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh Mosapride Citrate Dihydrate add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate until completely dissolved add_dmso->vortex store_stock Aliquot and Store at -20°C vortex->store_stock dilute Dilute DMSO stock into buffer with vigorous vortexing store_stock->dilute Use Stock prep_buffer Prepare & pH-adjust Aqueous Buffer prep_buffer->dilute use Use Immediately dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic start Precipitation Observed q_when When did precipitation occur? start->q_when a_immediate Immediately upon dissolving in buffer q_when->a_immediate Immediately a_over_time Over time in a prepared solution q_when->a_over_time Over Time q_solvent Was a DMSO/DMF stock used? a_immediate->q_solvent q_concentration Is the solution supersaturated? a_over_time->q_concentration s_no_stock Action: Prepare a concentrated stock in DMSO/DMF first. q_solvent->s_no_stock No s_yes_stock Check Buffer pH q_solvent->s_yes_stock Yes q_ph Is buffer pH acidic? s_yes_stock->q_ph s_ph_high Action: Adjust buffer pH to acidic range. q_ph->s_ph_high No s_ph_ok Check for sufficient mixing/sonication. q_ph->s_ph_ok Yes s_supersaturated Action: Lower the concentration or prepare fresh. q_concentration->s_supersaturated Yes s_not_supersaturated Check storage conditions. q_concentration->s_not_supersaturated No q_storage Are storage conditions stable and appropriate? s_not_supersaturated->q_storage s_storage_bad Action: Store at a constant, recommended temperature. q_storage->s_storage_bad No s_storage_ok Consider salt disproportionation. q_storage->s_storage_ok Yes

Caption: A logical troubleshooting guide for this compound precipitation issues.

References

Validation & Comparative

A Head-to-Head In Vivo Comparison of Mosapride and Prucalopride on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between prokinetic agents is paramount for targeted therapeutic development. This guide provides a comparative analysis of the in vivo efficacy of two prominent 5-HT4 receptor agonists, Mosapride citrate dihydrate and Prucalopride, supported by available experimental data and detailed methodologies.

Mosapride and Prucalopride are both selective serotonin 5-HT4 receptor agonists, a class of drugs known to enhance gastrointestinal (GI) motility.[1] Their primary mechanism involves stimulating the release of acetylcholine, a neurotransmitter that promotes smooth muscle contractions in the gut wall, thereby accelerating the transit of intestinal contents.[2] Despite this shared mechanism, emerging preclinical and clinical evidence suggests distinct efficacy profiles, particularly concerning their regional effects within the GI tract.

Quantitative Comparison of In Vivo Efficacy

Direct head-to-head preclinical studies providing quantitative data for a comprehensive comparison of Mosapride and Prucalopride are limited. However, by synthesizing data from separate in vivo studies in animal models, a comparative overview can be constructed. The following table summarizes key efficacy parameters. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Parameter AssessedAnimal ModelThis compoundPrucaloprideSource
Gastric Emptying Mice (Morphine-induced delay)89% increase compared to controlData not available in this study[2]
Small Intestinal Transit RatsNo significant effect at 1 hourSignificant increase at 2 and 4 hours[3]
Colonic Motility RatsWeaker effect compared to PrucaloprideStronger prokinetic effect[4]
Overall GI Propulsion RatsData not available~18.5% increase (at 2h, 1mg/kg) vs. control[3]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments typically used to assess the efficacy of prokinetic agents like Mosapride and Prucalopride.

Charcoal Meal Test for Gastrointestinal Transit in Rats

This method is widely used to measure the extent of intestinal transit.[5]

Objective: To quantify the prokinetic effect of a test compound by measuring the distance traveled by a charcoal meal through the small intestine.

Materials:

  • Male Wistar rats (200 ± 20 g)

  • Test compounds (Mosapride or Prucalopride) and vehicle

  • 5% charcoal suspension in 10% gum arabic solution

  • Surgical instruments for dissection

Procedure:

  • Animals are fasted for 16-20 hours with free access to water.[5][6]

  • The test compound or vehicle is administered orally (p.o.), intravenously (i.v.), intraperitoneally (i.p.), or subcutaneously (s.c.).[5]

  • After a specific pre-treatment time (e.g., 60 minutes), the charcoal meal is administered orally (e.g., 2 ml/animal).[5]

  • After a set period (e.g., 15-30 minutes), the animals are euthanized.[5][6]

  • The abdomen is opened, and the small intestine from the pylorus to the cecum is carefully removed.

  • The total length of the small intestine is measured.

  • The distance traveled by the charcoal front from the pylorus is measured.

  • The gastrointestinal transit rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Fecal Pellet Output for Colonic Motility in Rats

This non-invasive method assesses colonic motor function by quantifying fecal output.[7]

Objective: To evaluate the effect of a test compound on colonic motility by counting the number of fecal pellets expelled over a specific period.

Materials:

  • Rats housed in individual cages with a wire mesh floor.

  • Test compounds (Mosapride or Prucalopride) and vehicle.

  • Collection plates placed under the cages.

Procedure:

  • Animals are habituated to the individual cages.

  • The test compound or vehicle is administered.

  • Fecal pellets are collected at predetermined time intervals (e.g., every hour for several hours).

  • The number and/or weight of the expelled fecal pellets are recorded for each animal.

  • An increase in fecal pellet output compared to the vehicle control indicates a prokinetic effect on the colon.

Loperamide-Induced Constipation Model in Rats

This model is used to evaluate the efficacy of test compounds in a state of pathologically reduced GI motility.[8]

Objective: To assess the ability of a test compound to reverse the delayed intestinal transit caused by loperamide.

Materials:

  • Sprague Dawley rats.

  • Loperamide hydrochloride.

  • Test compounds (Mosapride or Prucalopride) and vehicle.

  • Charcoal meal or other markers for transit measurement.

Procedure:

  • Constipation is induced by subcutaneous injection of loperamide (e.g., 3 mg/kg) twice daily for a set period (e.g., 6 days).[8]

  • On the day of the experiment, the constipated animals are treated with the test compound or vehicle.

  • Gastrointestinal transit is then assessed using a method like the charcoal meal test described above.

  • The ability of the test compound to increase the intestinal transit rate compared to the loperamide-only group indicates its efficacy in this constipation model.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing these prokinetic agents.

Signaling_Pathways cluster_Prucalopride Prucalopride cluster_Mosapride This compound Prucalopride Prucalopride (High Affinity) Receptor_5HT4 5-HT4 Receptor Prucalopride->Receptor_5HT4 Agonist Mosapride Mosapride M1_Metabolite M1 Metabolite Mosapride->M1_Metabolite Metabolism Mosapride->Receptor_5HT4 Agonist Receptor_5HT3 5-HT3 Receptor M1_Metabolite->Receptor_5HT3 Antagonist Enteric_Neuron Enteric Neuron ACh_Release Acetylcholine (ACh) Release Enteric_Neuron->ACh_Release Stimulates Receptor_5HT4->Enteric_Neuron Smooth_Muscle Smooth Muscle Cell ACh_Release->Smooth_Muscle Acts on Contraction Contraction & Increased Motility Smooth_Muscle->Contraction

Figure 1. Signaling pathways of Mosapride and Prucalopride.

Experimental_Workflow cluster_assessment Efficacy Assessment start Start animal_model Select Animal Model (e.g., Rats) start->animal_model grouping Randomly Assign to Groups: - Vehicle Control - Mosapride - Prucalopride animal_model->grouping constipation Induce Constipation (Optional) (e.g., Loperamide) grouping->constipation administration Administer Test Compounds or Vehicle grouping->administration constipation->administration gastric_emptying Gastric Emptying Assay administration->gastric_emptying intestinal_transit Small Intestinal Transit (Charcoal Meal) administration->intestinal_transit colonic_motility Colonic Motility (Fecal Pellet Output) administration->colonic_motility data_analysis Data Collection & Analysis gastric_emptying->data_analysis intestinal_transit->data_analysis colonic_motility->data_analysis comparison Compare Efficacy of Mosapride vs. Prucalopride data_analysis->comparison

Figure 2. Experimental workflow for in vivo comparison.

Discussion and Conclusion

The available in vivo data, although not from direct comparative studies, suggest that Prucalopride may have a more pronounced prokinetic effect on the colon compared to Mosapride.[4] Conversely, Mosapride appears to be effective in the upper GI tract, as evidenced by its impact on gastric emptying.[2] The 5-HT3 antagonistic action of Mosapride's M1 metabolite could potentially modulate its overall effect, a characteristic not shared by Prucalopride.[4]

For researchers, the choice between Mosapride and Prucalopride as a tool compound or therapeutic candidate may depend on the specific region of the gastrointestinal tract being targeted. Prucalopride appears to be a more robust candidate for conditions characterized by slow colonic transit, such as chronic constipation. Mosapride may be more suitable for disorders of the upper GI tract, like gastroparesis or functional dyspepsia. Further head-to-head in vivo studies are warranted to provide a more definitive quantitative comparison and to fully elucidate the therapeutic potential of these two important prokinetic agents.

References

Head-to-head comparison of Mosapride citrate dihydrate and velusetrag in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent 5-hydroxytryptamine receptor 4 (5-HT4) agonists: mosapride citrate dihydrate and velusetrag. By summarizing key experimental data on their pharmacodynamics, pharmacokinetics, and efficacy in various animal models, this document aims to equip researchers with the necessary information to make informed decisions in drug development and scientific research.

At a Glance: Key Preclinical Differences

FeatureThis compoundVelusetrag
Primary Mechanism Selective 5-HT4 receptor agonistHighly selective 5-HT4 receptor agonist
Potency Lower potencySignificantly higher potency
Selectivity Selective for 5-HT4 receptors with some noted partial 5-HT3 antagonist activity of its metabolite.Highly selective for 5-HT4 receptors with minimal affinity for other receptors.
Gastrointestinal Motility Primarily enhances upper GI motility.[1]Demonstrates pan-gastrointestinal prokinetic activity.
Preclinical Models Studied in rats, dogs, guinea pigs, and horses.[1][2][3][4][5][6]Studied in rodents (rats, mice) and dogs.[7]

Pharmacodynamics: Receptor Binding and Functional Activity

Both mosapride and velusetrag exert their prokinetic effects by stimulating 5-HT4 receptors in the gastrointestinal tract, which leads to the release of acetylcholine and subsequent enhancement of smooth muscle contraction. However, preclinical data reveals significant differences in their potency and selectivity.

Velusetrag is reported to be a highly selective and potent 5-HT4 receptor agonist.[8][9][10] One study highlights that velusetrag is approximately 86-fold more potent than mosapride after intravenous administration.

Mosapride is a selective 5-HT4 receptor agonist.[11] Its major active metabolite, M1, also exhibits 5-HT3 receptor antagonist properties, which may contribute to its overall gastroprokinetic effects.

The following table summarizes the available receptor binding and functional activity data from preclinical models.

ParameterThis compoundVelusetragAnimal Model/Tissue
5-HT4 Receptor Binding Affinity (IC50) 113 nM[1]-Guinea pig striatum
5-HT4 Receptor Binding Affinity (Ki) 84.2 nM[12]-Guinea pig ileum
5-HT4 Receptor Potency (pEC50) -8.3[7]Human recombinant 5-HT4R
Effect on Electrically Evoked Contractions (EC50) 73 nM[1]-Guinea pig ileum
Effect on Carbachol-Precontracted Esophagus Relaxation (EC50) 208 nM[1]-Rat esophagus
Effect on Distal Colon Contractions (EC50) 3029 nM[1]-Guinea pig distal colon

Signaling Pathway

The activation of the 5-HT4 receptor by agonists like mosapride and velusetrag initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.

5_HT4_Receptor_Signaling_Pathway Agonist Mosapride or Velusetrag Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Phosphorylates targets in ACh Acetylcholine Release Cholinergic_Neuron->ACh Stimulates Smooth_Muscle Smooth Muscle Contraction ACh->Smooth_Muscle Induces In_Vivo_GI_Motility_Protocol cluster_0 Surgical Preparation cluster_1 Experimental Procedure Implantation Force transducers implanted on serosal surfaces of gastric antrum and colon Recovery Post-operative recovery period Implantation->Recovery Fasting Overnight fasting of animals Recovery->Fasting Drug_Admin Intravenous administration of Mosapride or Velusetrag Fasting->Drug_Admin Recording Recording of contractile activity for a defined period Drug_Admin->Recording Analysis Calculation of motility index (frequency and amplitude of contractions) Recording->Analysis Receptor_Binding_Assay_Protocol cluster_0 Membrane Preparation cluster_1 Binding Assay Tissue_Prep Homogenization of guinea pig striatum or ileum tissue Centrifugation Differential centrifugation to isolate cell membranes Tissue_Prep->Centrifugation Incubation Incubation of membranes with [3H]-GR113808 (radioligand) and varying concentrations of test compound (Mosapride or Velusetrag) Centrifugation->Incubation Separation Rapid filtration to separate bound and free radioligand Incubation->Separation Quantification Quantification of bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Calculation of IC50/Ki values Quantification->Analysis

References

Replicating Clinical Trial Outcomes of Mosapride Citrate Dihydrate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes of Mosapride citrate dihydrate with its performance in preclinical animal models. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of Mosapride's translational potential and aid in the design of future research.

I. Overview of this compound

This compound is a selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2][3] It is clinically approved for the treatment of various gastrointestinal disorders, including functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[2][4][5] Its prokinetic effects are attributed to the stimulation of acetylcholine release from the enteric nerve plexus, which in turn promotes gastric emptying and intestinal transit.[1][2] Notably, its major active metabolite, M1, also functions as a 5-HT3 receptor antagonist, which may contribute to its therapeutic efficacy. Unlike some other prokinetic agents, Mosapride has demonstrated a favorable cardiac safety profile.[6][7]

II. Comparative Data: Clinical Trials vs. Animal Models

The following tables summarize the quantitative data from human clinical trials and corresponding animal model studies, offering a side-by-side comparison of Mosapride's efficacy across different indications.

Table 1: Functional Dyspepsia & Gastric Emptying
ParameterClinical Trial Outcomes (Humans)Animal Model Outcomes
Indication Functional Dyspepsia, Chronic GastritisDelayed Gastric Emptying, Visceral Hypersensitivity
Dosage 5 mg, three times a day[2][5]Rats: 0.1 - 3 mg/kg (enhances emptying), 30 mg/kg (inhibits emptying)[6] Dogs: 0.75 - 2 mg/kg (increases motility index)[4] Horses: 0.5 - 1.5 mg/kg (increases gastric emptying rate)
Efficacy Improvement in symptoms such as heartburn, nausea, and vomiting.[2][5] Effective in improving overall symptoms of functional dyspepsia.[4]Rats: Dose-dependently enhances gastric emptying as measured by the ¹³C-acetic acid breath test.[6] Inhibits gastric distension-induced visceromotor response (a model of visceral hypersensitivity).[2][3] Dogs: Significantly increases gastric motility index as measured by ultrasonography.[4]
Adverse Effects Generally mild; include diarrhea, loose stools, and dry mouth.[4]Well-tolerated in animal models at therapeutic doses.
Table 2: Postoperative Ileus
ParameterClinical Trial Outcomes (Humans)Animal Model Outcomes (Rats)
Indication Postoperative Ileus following colorectal surgeryPostoperative Ileus induced by abdominal surgery
Dosage 15 mg/day[8]Not explicitly stated in the reviewed abstract, but preclinical studies have shown efficacy.[1]
Efficacy Significantly shorter time to first flatus and defecation.[8] Higher motility index at the antrum and duodenum.[8]Preclinical studies in rats show that Mosapride improves postoperative ileus by reducing the inflammatory response in addition to its prokinetic effects.[1]
Adverse Effects Well-tolerated.Not detailed in the reviewed abstract.

III. Experimental Protocols in Animal Models

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in animal studies of Mosapride.

Gastric Emptying Assessment in Rats (¹³C-Acetic Acid Breath Test)
  • Animal Model: Conscious rats.

  • Objective: To evaluate the effect of Mosapride on the rate of gastric emptying.

  • Methodology:

    • Rats are fasted overnight.

    • A test meal containing [1-¹³C]acetic acid is administered orally.

    • Breath samples are collected at specified time intervals.

    • The concentration of ¹³CO₂ in the expired air is measured using mass spectrometry. The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying.

    • Mosapride or vehicle is administered orally at various doses prior to the test meal.

  • Key Findings: Mosapride, at doses between 0.1 and 3 mg/kg, dose-dependently enhanced gastric emptying. A high dose of 30 mg/kg, however, inhibited gastric emptying, suggesting a dual role.[6]

Gastric Motility Assessment in Dogs (Ultrasonography)
  • Animal Model: Healthy Beagle dogs.

  • Objective: To non-invasively assess the effect of Mosapride on gastric antral motility.

  • Methodology:

    • Dogs are fasted prior to the experiment.

    • A standardized meal is given.

    • Transabdominal ultrasonography of the gastric antrum is performed at set intervals post-feeding.

    • The motility index (MI) is calculated based on the frequency and amplitude of antral contractions.

    • Mosapride or a placebo is administered orally before the meal.

  • Key Findings: Mosapride, at doses of 0.75, 1, and 2 mg/kg, significantly increased the postprandial gastric motility index compared to the control group.

Functional Dyspepsia Model in Rats (Gastric Distension-Induced Visceromotor Response)
  • Animal Model: Conscious rats.

  • Objective: To model visceral hypersensitivity, a key feature of functional dyspepsia, and evaluate the effect of Mosapride.

  • Methodology:

    • A small balloon is surgically implanted in the stomach of the rats.

    • After a recovery period, the rats are placed in observation chambers.

    • The gastric balloon is distended with varying volumes of air to induce a visceromotor response (abdominal muscle contractions).

    • The number of abdominal contractions is quantified as a measure of visceral pain.

    • Mosapride or other compounds are administered orally before the gastric distension.

  • Key Findings: Mosapride (3–10 mg/kg, p.o.) dose-dependently inhibited the gastric distension-induced visceromotor response, suggesting an analgesic effect on visceral hypersensitivity.[2][3]

Postoperative Ileus Model in Rats
  • Animal Model: Rats.

  • Objective: To mimic the condition of postoperative ileus and assess the therapeutic potential of Mosapride.

  • Methodology:

    • Rats undergo abdominal surgery, which typically involves manipulation of the intestines to induce a state of gut hypomotility and inflammation.

    • Gastrointestinal transit is then measured, often by administering a non-absorbable colored marker and measuring its passage through the digestive tract.

    • Inflammatory markers in the intestinal tissue may also be assessed.

    • Mosapride or a control substance is administered before or after the surgical procedure.

  • Key Findings: A preclinical study indicated that Mosapride improves postoperative ileus in rats by reducing the inflammatory response in addition to its prokinetic effects.[1]

IV. Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of Mosapride and a typical experimental workflow.

Mosapride_Mechanism Mosapride Mosapride Citrate Receptor_5HT4 5-HT4 Receptor (on Enteric Neuron) Mosapride->Receptor_5HT4 Agonist M1_Metabolite M1 Metabolite Mosapride->M1_Metabolite Metabolized to ACh_Release Increased Acetylcholine (ACh) Release Receptor_5HT4->ACh_Release Stimulates GI_Motility Enhanced Gastrointestinal Motility & Gastric Emptying ACh_Release->GI_Motility Promotes Receptor_5HT3 5-HT3 Receptor M1_Metabolite->Receptor_5HT3 Antagonist Antagonism Antagonism Receptor_5HT3->Antagonism Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Model Select Animal Model (e.g., Rat, Dog) Induce_Condition Induce Condition (optional) (e.g., Delayed Gastric Emptying) Animal_Model->Induce_Condition Administer_Drug Administer Mosapride or Vehicle (Control) Induce_Condition->Administer_Drug Perform_Assay Perform Assay (e.g., Breath Test, Ultrasonography) Administer_Drug->Perform_Assay Collect_Data Collect Quantitative Data Perform_Assay->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data Compare_Results Compare with Clinical Outcomes Analyze_Data->Compare_Results

Caption: General experimental workflow for preclinical evaluation.

Dual_Role_Mosapride cluster_low_dose Low to Moderate Dose (0.1 - 3 mg/kg in rats) cluster_high_dose High Dose (30 mg/kg in rats) Mosapride Mosapride Administration Agonism_5HT4 Predominant 5-HT4 Receptor Agonism Mosapride->Agonism_5HT4 Antagonism_5HT3 Significant 5-HT3 Receptor Antagonism by M1 Metabolite Mosapride->Antagonism_5HT3 Enhanced_Emptying Enhanced Gastric Emptying Agonism_5HT4->Enhanced_Emptying Inhibited_Emptying Inhibited Gastric Emptying Antagonism_5HT3->Inhibited_Emptying

Caption: Dose-dependent dual role of Mosapride on gastric emptying in rats.

References

Assessing the Synergistic Effects of Mosapride Citrate Dihydrate with Other Gastrointestinal Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the synergistic potential of prokinetic agents like Mosapride citrate dihydrate when combined with other gastrointestinal (GI) drugs is crucial for developing more effective therapeutic strategies. This guide provides an objective comparison of Mosapride's performance in combination therapies, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

This compound is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist that enhances gastrointestinal motility by stimulating acetylcholine release from enteric neurons. This mechanism of action makes it a prime candidate for combination therapy to address complex GI disorders such as Gastroesophageal Reflux Disease (GERD) and Functional Dyspepsia (FD).

Synergistic Effects with Proton Pump Inhibitors (PPIs) in GERD

The combination of Mosapride with Proton Pump Inhibitors (PPIs) is the most studied synergistic pairing, primarily for the treatment of GERD. While PPIs effectively suppress gastric acid, the addition of Mosapride aims to improve esophageal motility, enhance esophageal acid clearance, and accelerate gastric emptying, addressing the motor dysfunction component of GERD.

A meta-analysis of nine randomized controlled trials (RCTs) demonstrated that Mosapride combined with a PPI significantly improved reflux symptom scores compared to PPIs alone.[1] The standardized mean difference (SMD) for the improvement of the symptom score was -0.28 (95% CI: -0.45 to -0.12, p = 0.0007), and the symptom score after treatment was significantly lower in the combination group (SMD: -0.24, 95% CI: -0.42 to -0.06, p = 0.007).[1] Notably, this synergistic effect appears to be more pronounced in patients with erosive esophagitis.[1]

However, some studies have reported no significant additional benefit from adding Mosapride to PPI therapy in terms of complete symptom resolution.[2][3] This suggests that while the combination may lead to a greater reduction in symptom severity, it may not always translate to a complete absence of symptoms for all patient populations.

One of the key synergistic benefits of this combination is the prevention of PPI-induced delayed gastric emptying. PPIs, while reducing acid, can slow down the rate at which the stomach empties. A prospective, randomized, double-blind, placebo-controlled trial showed that PPI monotherapy significantly increased the half-time of gastric emptying (T1/2) from 57.5 ± 12.9 minutes to 88.5 ± 48.2 minutes (P = 0.023). In contrast, the concomitant use of Mosapride with a PPI showed no significant change in gastric emptying time (T1/2 from 61.2 ± 17.8 minutes to 65.0 ± 15.5 minutes, P = 0.536).[4]

Quantitative Data Summary: Mosapride + PPIs
Outcome MeasureMosapride + PPIPPI Alonep-valueReference
Improvement in Reflux Symptom Score (SMD) -0.28 (95% CI: -0.45 to -0.12)-0.0007[1]
Symptom Score After Treatment (SMD) -0.24 (95% CI: -0.42 to -0.06)-0.007[1]
Gastric Emptying Half-Time (T1/2) Change +3.8 minutes+31 minutes<0.05[4]
≥50% Reduction in RDQ Total Score (8 weeks) 76.7%80.0%1.000[2]

Synergistic and Comparative Effects in Functional Dyspepsia

In the context of Functional Dyspepsia (FD), Mosapride has been evaluated in combination with other agents and in comparison to other prokinetics.

A study comparing Mosapride with domperidone found that Mosapride was more effective in improving symptoms of abdominal distention and belching after four weeks of treatment (P < 0.05).[5] Furthermore, Mosapride demonstrated a greater improvement in gastric emptying (46.2% vs. 25.9%, P = 0.020).

Another study investigated the combination of rabeprazole (a PPI) with Mosapride for FD. The combination therapy resulted in a significantly higher total clinical response rate compared to Mosapride alone (90.79% vs. 77.63%, P<0.05). This combination also led to a significantly lower recurrence rate of FD after a 6-month follow-up (7.25% vs. 20.34%, P<0.05).

Quantitative Data Summary: Mosapride in Functional Dyspepsia
ComparisonOutcome MeasureMosapride/Mosapride CombinationComparatorp-valueReference
Mosapride vs. Domperidone Improvement in Gastric Emptying46.2%25.9%0.020
Mosapride + Rabeprazole vs. Mosapride Total Clinical Response Rate90.79%77.63%<0.05
Mosapride + Rabeprazole vs. Mosapride FD Recurrence Rate (6 months)7.25%20.34%<0.05

Potential Synergies with Other GI Drugs

While robust clinical data is more limited, preclinical studies and the mechanism of action of Mosapride suggest potential synergies with other classes of GI drugs.

  • H2 Receptor Antagonists (H2RAs): A study in rats demonstrated that the combination of Mosapride and famotidine resulted in significantly higher intragastric pH levels compared to famotidine alone, in both non-stressed (P<0.01) and stressed (P<0.05) conditions.[6] This suggests a potential synergistic effect in acid suppression.

  • Alginates: Alginates form a physical barrier over the gastric contents, reducing reflux episodes. A combination with Mosapride, which accelerates gastric emptying, could theoretically provide a dual-action approach to managing GERD symptoms. However, clinical trials with quantitative data on this specific combination are currently lacking.

Signaling Pathway of Mosapride Action

Mosapride exerts its prokinetic effect by selectively binding to and activating 5-HT4 receptors on enteric neurons. This activation initiates an intracellular signaling cascade that ultimately leads to the release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut.

G cluster_0 Enteric Neuron Mosapride Mosapride HT4R 5-HT4 Receptor Mosapride->HT4R binds AC Adenylate Cyclase HT4R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion influx ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle triggers fusion ACh Acetylcholine ACh_vesicle->ACh releases Postsynaptic Postsynaptic Muscarinic Receptor ACh->Postsynaptic binds Contraction Smooth Muscle Contraction Postsynaptic->Contraction initiates

Caption: Mosapride-induced 5-HT4 receptor signaling pathway in an enteric neuron leading to acetylcholine release.

Experimental Protocols

Assessment of Symptom Improvement: The Frequency Scale for the Symptoms of GERD (FSSG)

The FSSG is a validated questionnaire used in many clinical trials to objectively evaluate the symptoms of GERD.

  • Methodology: The FSSG consists of 12 questions that cover both acid-related and dysmotility symptoms. Patients rate the frequency of each symptom on a 5-point scale: never (0), occasionally (1), sometimes (2), often (3), and always (4). A total score is calculated, and a cutoff score (typically ≥8) is used to diagnose GERD. The change in the FSSG score from baseline is used to quantify the efficacy of a therapeutic intervention.

G start Patient with GERD Symptoms fssg_baseline Administer FSSG Questionnaire (Baseline Score) start->fssg_baseline treatment Initiate Treatment (e.g., Mosapride + PPI) fssg_baseline->treatment fssg_followup Administer FSSG Questionnaire (Follow-up Score) treatment->fssg_followup compare Compare Baseline and Follow-up Scores fssg_followup->compare efficacy Determine Treatment Efficacy compare->efficacy

Caption: Experimental workflow for assessing symptom improvement using the FSSG questionnaire.

Measurement of Gastric Emptying: Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food leaves the stomach.

  • Methodology:

    • Patient Preparation: The patient fasts for at least 4 hours before the study. Medications that may affect gastric motility are discontinued.

    • Radiolabeled Meal: The patient consumes a standardized meal (e.g., low-fat, egg-white meal) labeled with a radiotracer, typically Technetium-99m (99mTc) sulfur colloid.

    • Imaging: A gamma camera acquires images of the stomach immediately after meal ingestion (time 0) and at subsequent time points (e.g., 1, 2, and 4 hours).

    • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured. The data is corrected for radioactive decay. The percentage of gastric retention is calculated, and the gastric emptying half-time (T1/2) is determined.

G start Fasting Patient meal Ingestion of Radiolabeled Meal start->meal imaging Gamma Camera Imaging (t=0, 1, 2, 4h) meal->imaging analysis Data Analysis: - Decay Correction - % Gastric Retention - T1/2 Calculation imaging->analysis result Gastric Emptying Rate analysis->result

Caption: Workflow for Gastric Emptying Scintigraphy.

In Vitro Assessment of Intestinal Motility: Isolated Organ Bath

This technique allows for the direct measurement of the contractile effects of drugs on isolated intestinal tissue.

  • Methodology:

    • Tissue Preparation: A segment of animal intestine (e.g., guinea pig ileum) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

    • Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record muscle contractions.

    • Drug Administration: After a stabilization period, drugs (e.g., Mosapride, another GI drug, or a combination) are added to the organ bath in increasing concentrations.

    • Data Recording and Analysis: The contractile responses (changes in tension) are recorded. Dose-response curves are generated to determine the potency and efficacy of the drugs and to assess for synergistic or antagonistic interactions.

G start Isolate Intestinal Tissue setup Suspend Tissue in Organ Bath start->setup transducer Attach to Force Transducer setup->transducer stabilize Stabilization Period transducer->stabilize drugs Administer Drugs (Single or Combination) stabilize->drugs record Record Contractile Responses drugs->record analyze Analyze Dose-Response Relationships record->analyze conclusion Determine Synergistic/ Antagonistic Effects analyze->conclusion

Caption: Workflow for in vitro assessment of intestinal motility using an isolated organ bath.

Conclusion

The available evidence strongly suggests that this compound has significant synergistic potential, particularly when combined with PPIs for the treatment of GERD, where it can improve symptom control and mitigate PPI-induced delayed gastric emptying. Its efficacy in combination with other agents for functional dyspepsia is also promising. Further research, especially well-designed clinical trials, is warranted to explore the synergistic effects of Mosapride with other classes of GI drugs, such as H2RAs and alginates, to broaden its therapeutic applications. The detailed experimental protocols and pathways provided in this guide serve as a valuable resource for researchers designing future studies in this area.

References

Safety Operating Guide

Proper Disposal of Mosapride Citrate Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Mosapride citrate dihydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is a gastroprokinetic agent, and like all pharmacologically active compounds, requires careful handling and disposal to prevent environmental contamination and potential health risks.

Hazard Profile and Safety Considerations

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3][5] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]

Chemical and Physical Properties Informing Disposal

The following table summarizes key data for this compound relevant to its safe disposal.

PropertyDataCitation
Chemical Formula C₂₁H₂₅ClFN₃O₃ · C₆H₈O₇ · 2H₂O[6]
Molecular Weight 650.05 g/mol [3][6]
Physical State Solid, white to off-white powder[1]
Hazard Classifications Serious Eye Damage (Category 1), Reproductive Toxicity (Category 2)[1][2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[5]
Transport Information Generally considered non-hazardous for transport (DOT, IATA, IMDG)[5][6]
Disposal Decision Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Path A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Consult Safety Data Sheet (SDS) & Local Regulations A->B C Wear Appropriate PPE (Safety goggles, gloves, lab coat) B->C K Do NOT discharge to sewer or mix with general trash B->K D Is the waste a small, decontaminated spill residue? C->D E Collect and arrange for disposal as chemical waste D->E Yes F Is the waste bulk/unadulterated compound or contaminated material? D->F No G Package in a suitable, closed, and labeled container E->G F->G H Store in a designated, secure chemical waste area G->H I Arrange for pickup by a licensed chemical waste disposal facility H->I J Final Disposal Method: Controlled Incineration I->J

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies for Disposal

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] Discharging this chemical into sewer systems or disposing of it in general waste is strictly prohibited to prevent environmental contamination.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure or bulk this compound, as well as materials heavily contaminated with the compound (e.g., weighing papers, contaminated gloves), in a designated, properly labeled, and sealed chemical waste container.[1][4] The container should be kept closed and stored in a cool, dry, and well-ventilated area.[2][5]

  • Contaminated Labware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Disposable labware contaminated with this compound should be placed in the designated solid chemical waste container.

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of these solutions down the drain.[1]

2. Packaging and Labeling for Disposal:

  • Ensure the waste container is made of a material compatible with the chemical and is in good condition.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., eye irritant, reproductive toxicity).

  • Keep a log of the contents and quantities of waste being added to the container.

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1][2]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal.[4]

  • Do not let the chemical enter drains.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed (or equivalent) with an appropriate solvent.[1] The rinsate must be collected and disposed of as hazardous waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling if local regulations permit.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

5. Final Disposal Arrangement:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[3][6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[7] These specialized services ensure that the waste is managed in a compliant and environmentally sound manner, typically through high-temperature incineration.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.